molecular formula C9H18O2 B12403759 Nonanoic acid-d4

Nonanoic acid-d4

Cat. No.: B12403759
M. Wt: 162.26 g/mol
InChI Key: FBUKVWPVBMHYJY-KHORGVISSA-N
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Description

Nonanoic acid-d4 is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 162.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

162.26 g/mol

IUPAC Name

6,6,7,7-tetradeuteriononanoic acid

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2

InChI Key

FBUKVWPVBMHYJY-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O

Canonical SMILES

CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Nonanoic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid-d4, a deuterated form of nonanoic acid, serves as a valuable tool in various scientific and research applications. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer for metabolic studies. Its properties, nearly identical to its non-deuterated counterpart but with a distinct mass, allow for precise quantification and tracking in complex biological matrices.

Core Properties and Chemical Data

This compound, also known as pelargonic acid-d4, is a saturated fatty acid with four deuterium atoms incorporated into its structure. This isotopic labeling provides a mass shift that is readily detectable by mass spectrometry, distinguishing it from the endogenous, unlabeled nonanoic acid.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Pelargonic acid-d4[2]
CAS Number 1219795-27-3[1]
Molecular Formula C₉H₁₄D₄O₂[1]
Molecular Weight 162.26 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity ≥98%[1]
Isotopic Enrichment ≥99%[1]
Storage Conditions -20°C, protect from light, stored under nitrogen[1]

Synthesis of this compound

While specific, detailed commercial synthesis protocols are proprietary, a common method for the deuteration of fatty acids involves a hydrogen-deuterium exchange reaction. A plausible synthetic route for this compound is outlined below, based on established chemical principles for deuteration.

A potential synthesis pathway involves the hydrogen-deuterium exchange of nonanoic acid using deuterated acid in heavy water (D₂O). This process is followed by Kolbe electrolysis of the deuterated nonanoic acid to produce the desired deuterated alkane, which can then be oxidized to yield this compound.[1]

G cluster_synthesis Synthesis of this compound NA Nonanoic Acid Reagents DCl / D₂O Deuterated_NA Deuterated Nonanoic Acid Reagents->Deuterated_NA H-D Exchange Kolbe Kolbe Electrolysis Deuterated_NA->Kolbe Deuterated_Alkane Deuterated Alkane Kolbe->Deuterated_Alkane Oxidation Oxidation Deuterated_Alkane->Oxidation NA_d4 This compound Oxidation->NA_d4

A plausible synthetic route for this compound.

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise measurements. It is added at a known concentration to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.[3] this compound is an ideal internal standard for the quantification of endogenous nonanoic acid due to its similar chemical and physical properties, ensuring it behaves similarly to the analyte during the analytical process.[2]

This protocol outlines a general procedure for the quantification of nonanoic acid in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Add 1 mL of a mixture of isopropanol and hexane (3:2, v/v) to precipitate proteins and extract lipids.

  • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Nonanoic acid-TMS ester (unlabeled): m/z corresponding to a characteristic fragment.

      • This compound-TMS ester (labeled): m/z corresponding to the same fragment plus 4 Da.

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of nonanoic acid in the plasma samples from the calibration curve.

G cluster_workflow GC-MS Workflow with Internal Standard Sample Plasma Sample IS Add this compound (Internal Standard) Sample->IS Extraction Protein Precipitation & Lipid Extraction IS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quant Quantification (Calibration Curve) GCMS->Quant

Workflow for using this compound as an internal standard.
Metabolic Tracer in Biological Systems

Stable isotope tracers are invaluable for studying the dynamics of metabolic pathways in vivo and in vitro.[4] this compound can be introduced into a biological system to trace the metabolic fate of nonanoic acid. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.[5]

Nonanoic acid is a medium-chain fatty acid that can be metabolized through two primary pathways: ω-oxidation and subsequent β-oxidation.[6]

  • ω-Oxidation: This pathway, occurring primarily in the endoplasmic reticulum of the liver and kidneys, hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[6]

  • β-Oxidation: The resulting dicarboxylic acid can then undergo β-oxidation in peroxisomes and mitochondria to yield shorter-chain dicarboxylic acids and acetyl-CoA.[6]

A general workflow for a metabolic tracing study using this compound in a cell culture model is presented below.

1. Cell Culture and Labeling:

  • Culture cells of interest to a desired confluency.

  • Replace the normal culture medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

  • At each time point, harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).

  • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. Sample Analysis:

  • Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify deuterated metabolites.

4. Data Analysis:

  • Determine the isotopic enrichment in downstream metabolites.

  • Use metabolic flux analysis software to model the flow of the deuterium label through the metabolic network and calculate flux rates.

G cluster_metabolism Metabolic Fate of Nonanoic Acid NA_d4 This compound Omega_Ox ω-Oxidation NA_d4->Omega_Ox DCA_d4 Dicarboxylic Acid-d4 Omega_Ox->DCA_d4 Beta_Ox β-Oxidation DCA_d4->Beta_Ox Shorter_DCA_d4 Shorter-chain Dicarboxylic Acids-d(x) Beta_Ox->Shorter_DCA_d4 AcetylCoA_d Labeled Acetyl-CoA Beta_Ox->AcetylCoA_d

Metabolic pathway of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and biomedical research. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, while its application as a metabolic tracer provides valuable insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows presented in this guide offer a starting point for the successful implementation of this compound in various research settings.

References

Nonanoic acid-d4 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Nonanoic acid-d4 (also known as Pelargonic acid-d4). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document details the physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in quantitative analysis by mass spectrometry.

Core Chemical and Physical Properties

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid. The incorporation of deuterium atoms provides a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.

Data Summary

The following table summarizes the key quantitative properties of this compound. Data for some physical properties are for the unlabeled analogue, nonanoic acid, as they are expected to be very similar.

PropertyValueReference(s)
Chemical Formula C₉H₁₄D₄O₂[1]
Molecular Weight 162.26 g/mol [1]
CAS Number 1219795-27-3[1]
Appearance Colorless to light yellow liquid[2]
Purity (HPLC) ≥98%[1][2]
Isotopic Enrichment atom % D: 98%[3]
Melting Point ~12.5 °C (54.5 °F)[4]
Boiling Point ~254 °C (489 °F)[4]
Density ~0.906 g/mL at 25 °C[5]
Solubility Soluble in organic solvents such as chloroform, ether, and hexane; nearly insoluble in water.[4]
pKa ~4.96 at 25 °C[4]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of nonanoic acid is characterized by signals corresponding to the methyl and methylene protons of the alkyl chain and the carboxylic acid proton. In the deuterated analogue, the signals for the protons on the deuterated carbons would be absent.

A representative ¹H NMR spectrum for unlabeled nonanoic acid can be found in various chemical databases.[3][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of nonanoic acid shows distinct signals for each of the nine carbon atoms. The spectrum for this compound would be very similar, with the signals for the deuterated carbons showing a characteristic splitting pattern due to coupling with deuterium.

A representative ¹³C NMR spectrum for unlabeled nonanoic acid is available for reference.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of nonanoic acid exhibits a broad O-H stretching band for the carboxylic acid group, C-H stretching bands for the alkyl chain, and a strong C=O stretching band. In the IR spectrum of this compound, additional C-D stretching bands would be observed at lower wavenumbers.

A representative IR spectrum of unlabeled nonanoic acid can be referenced from spectral databases.[5][8][9]

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[10] The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in complex matrices as it corrects for variability in sample preparation, injection volume, and matrix effects.[3]

Signaling Pathways and Logical Relationships

The use of this compound as an internal standard follows a logical workflow designed to ensure accurate quantification of the target analyte (unlabeled nonanoic acid). The following diagram illustrates this workflow.

G Workflow for Quantitative Analysis using this compound as an Internal Standard cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing A Biological Sample (e.g., Plasma, Tissue) B Spike with known amount of this compound (Internal Standard) A->B C Extraction of Analytes (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) B->C D Sample Concentration and Reconstitution C->D E LC-MS/MS or GC-MS Analysis D->E F Detection of Analyte and Internal Standard E->F G Integration of Peak Areas for Analyte and Internal Standard F->G H Calculation of Peak Area Ratio (Analyte / Internal Standard) G->H I Quantification using a Calibration Curve H->I G Data Analysis Logic for Quantification A Raw Data from LC-MS/MS (Chromatograms for Analyte and IS) B Peak Integration A->B C Peak Area of Analyte (A_analyte) B->C D Peak Area of Internal Standard (A_IS) B->D E Calculate Ratio (Ratio = A_analyte / A_IS) C->E D->E F Calibration Curve (Ratio vs. Concentration) E->F G Quantify Unknown Samples F->G

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of nonanoic acid-d4. This compound serves as a crucial internal standard in mass spectrometry-based quantitative analyses, aiding in the accurate measurement of its unlabeled counterpart and other medium-chain fatty acids in various biological and industrial matrices.[1][2] This document outlines a plausible synthetic approach based on established deuteration methodologies and details the experimental protocols for verifying the isotopic enrichment and purity of the final product.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a feasible approach can be devised based on general methods for deuterium labeling of carboxylic acids. One such method involves the hydrogen-deuterium exchange at the α- and β-positions to the carboxyl group.

A potential synthetic route starts from a suitable precursor, such as a commercially available unsaturated fatty acid or by employing a malonic ester synthesis approach.[3] A plausible method for introducing deuterium is through a hydrogen-deuterium exchange reaction on nonanoic acid itself using deuterated acid and heavy water.[4]

Proposed Synthesis Pathway

A possible two-step synthesis of deuterated nonanoic acid can be adapted from methodologies used for similar compounds.[4] This involves an initial hydrogen-deuterium exchange followed by purification.

Step 1: Hydrogen-Deuterium Exchange

The core of the synthesis lies in the exchange of protons for deuterons on the nonanoic acid backbone. This can be achieved by heating nonanoic acid in the presence of a deuterium source, such as deuterated hydrochloric acid (DCl) in heavy water (D₂O).[4] The acidic conditions facilitate the enolization of the carboxylic acid, allowing for the exchange of α-hydrogens. Exchange at other positions might occur to a lesser extent depending on the reaction conditions. To achieve d4 labeling, starting with a precursor that already contains some deuterium or employing a multi-step process might be necessary.

Step 2: Purification

Following the exchange reaction, the deuterated nonanoic acid must be purified to remove any remaining starting material, byproducts, and the deuterated acid catalyst. This can be achieved through standard organic chemistry techniques such as liquid-liquid extraction and column chromatography.

Experimental Protocol: Synthesis of this compound (Exemplary)

This protocol is a hypothetical adaptation based on general deuteration methods.

Materials:

  • Nonanoic acid

  • Deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 35 wt. %)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid and a molar excess of DCl in D₂O solution.

  • Reaction: Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The exact temperature and duration will need to be optimized to achieve the desired level of deuteration.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated nonanoic acid.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Nonanoic Acid reaction Hydrogen-Deuterium Exchange (DCl/D₂O, Reflux) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to quantify the distribution of different isotopologues (e.g., d0, d1, d2, d3, d4, etc.). The primary techniques for this determination are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic purity of fatty acids.[6][7] The nonanoic acid is typically derivatized to a more volatile ester, such as a pentafluorobenzyl (PFB) ester or a trimethylsilyl (TMS) ester, prior to analysis.[6][8]

Experimental Protocol: GC-MS Analysis of this compound PFB Ester (Exemplary)

Materials:

  • This compound sample

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Iso-octane

  • Unlabeled nonanoic acid standard

Procedure:

  • Derivatization:

    • In a glass vial, dissolve a known amount of the this compound sample in acetonitrile.

    • Add an excess of PFBBr and DIPEA.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in iso-octane for GC-MS analysis.[6][7]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

    • Oven Program: Implement a temperature gradient to ensure good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode. For PFB esters, NCI often provides higher sensitivity.[6][7]

    • Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum of the derivatized this compound.

  • Data Analysis:

    • Identify the peak corresponding to the this compound PFB ester.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ion cluster corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, etc.).

    • Calculate the isotopic enrichment by correcting for the natural abundance of isotopes (e.g., ¹³C).

Isotopic Purity Analysis Workflow

G cluster_analysis Isotopic Purity Analysis sample This compound Sample derivatization Derivatization (e.g., PFB ester) sample->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (Mass Spectrum) gcms->data analysis Isotopic Distribution Analysis data->analysis

Caption: A typical workflow for determining the isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is another valuable tool for assessing isotopic purity.

  • ¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions. By integrating the signals of the residual protons against a known internal standard or a non-deuterated position in the molecule, the percentage of deuteration can be estimated.

  • ²H NMR: Directly observes the deuterium nuclei, providing information about the location and relative abundance of the deuterium atoms. 2D NMR techniques can be employed for more complex molecules to resolve overlapping signals.[9]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the synthesis and analysis of this compound.

Table 1: Synthesis and Purification of this compound

ParameterValue
Starting MaterialNonanoic Acid
Deuterating AgentDCl in D₂O
Reaction Time48 hours
Reaction Temperature100 °C
Crude Yield95%
Purified Yield70%
Chemical Purity (by GC-FID)>99%

Table 2: Isotopic Purity of this compound by GC-MS

IsotopologueRelative Abundance (%)
d0< 0.1
d10.5
d22.0
d310.0
d487.5
Isotopic Enrichment (d4) >97%

Note: The relative abundances are corrected for the natural isotopic abundance of other elements.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through methods like hydrogen-deuterium exchange, although optimization of reaction conditions is crucial. Rigorous analysis using techniques such as GC-MS and NMR is essential to confirm the isotopic enrichment and distribution, ensuring its suitability as an internal standard for quantitative studies. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to produce and validate high-quality deuterated nonanoic acid for their analytical needs.

References

A Technical Guide to the Natural Occurrence and Analysis of Deuterated Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the natural occurrence of deuterated nonanoic acid. It clarifies the distinction between naturally occurring isotopic abundances and synthetically deuterated compounds, presenting quantitative data on deuterium distribution in fatty acids, and detailing the sophisticated analytical methods used for their detection and quantification.

Introduction: Understanding Deuteration in Natural Products

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid found naturally in various plants, such as those in the genus Pelargonium[1][2]. The term "deuterated nonanoic acid" refers to a molecule of nonanoic acid where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, heavy isotope of hydrogen.

While synthetically deuterated nonanoic acid is commercially available for use as an internal standard in metabolic research[3][4][5], its natural occurrence is confined to the very low background levels of deuterium found throughout the environment. The average natural abundance of deuterium in ocean water is approximately 155.76 atoms per million hydrogen atoms, or about 0.015%[6]. There are no known natural processes or organisms that produce nonanoic acid, or any other fatty acid, with deuterium enrichment significantly above this baseline[6].

However, the distribution of deuterium within a naturally occurring molecule is not entirely random. Kinetic isotope effects during enzymatic reactions in biosynthetic pathways can lead to slight, position-specific variations in deuterium content. This phenomenon, known as isotopic fractionation, is a subject of scientific study[7][8][9].

G cluster_0 Natural Deuterium Abundance cluster_1 Synthetic Deuteration Natural_H_Sources Natural Hydrogen Sources (e.g., Water, NADPH) Biosynthesis Fatty Acid Biosynthesis (Enzymatic Reactions) Natural_H_Sources->Biosynthesis Incorporation Nonanoic_Acid Nonanoic Acid with Natural D/H Ratio (~0.015%) Biosynthesis->Nonanoic_Acid Produces Isotopic_Fractionation Kinetic Isotope Effects (Slight D-depletion at reaction sites) Biosynthesis->Isotopic_Fractionation Starting_Materials Non-deuterated Precursors Chemical_Synthesis Chemical Synthesis Starting_Materials->Chemical_Synthesis Deuterium_Source Deuterium Source (e.g., D₂O, D₂ gas) Deuterium_Source->Chemical_Synthesis Deuterated_NA Deuterated Nonanoic Acid (High %D incorporation) Chemical_Synthesis->Deuterated_NA G Sample Biological Sample (e.g., Plant Oil, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification (to yield free fatty acids) Extraction->Saponification Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Saponification->Derivatization Purification Purification (e.g., Argentation Chromatography) Derivatization->Purification Analysis Isotopic Analysis Purification->Analysis GCMS GC-MS / GC-IRMS Analysis->GCMS Mass Spec NMR Quantitative ²H-NMR Analysis->NMR Spectroscopy Data Data Analysis (Isotopologue distribution, (D/H)i ratios) GCMS->Data NMR->Data G cluster_0 Kinetic Isotope Effect NADPH_H NADPH with ¹H Enzyme Fatty Acid Synthase (Enzyme Active Site) NADPH_H->Enzyme kH (faster) NADPH_D NADPH with ²H (D) NADPH_D->Enzyme kD (slower) Growing_Chain Growing Acyl Chain NADP NADP+ Enzyme->NADP Elongated_Chain Elongated Acyl Chain Growing_Chain->Elongated_Chain Hydrogenation/ Elongation

References

Navigating the Analytical Landscape of Deuterated Compounds: A Technical Guide to Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Nonanoic acid-d4, a deuterated internal standard crucial for quantitative analysis in various research and development applications.[1][2] By incorporating stable heavy isotopes, such as deuterium, into drug molecules, researchers can effectively use them as tracers for quantification during the drug development process.[1] This document outlines the key quality control parameters, detailed experimental methodologies for their determination, and logical workflows for batch release.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound, ensuring a clear and concise presentation of its quality attributes.

Table 1: Identity and Purity

ParameterSpecificationMethod
Chemical Identity Conforms to structureMass Spectrometry, ¹H NMR
Purity ≥98%GC-MS or HPLC
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Molecular Formula C₉H₁₄D₄O₂-
Molecular Weight 162.26 g/mol -

Table 2: Isotopic Purity

ParameterSpecificationMethod
Deuterium Enrichment ≥99 atom % DMass Spectrometry or ¹H NMR
Isotopic Distribution Conforms to expected patternMass Spectrometry

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are essential for ensuring the accuracy and reliability of the quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high sensitivity and specificity.[3] For accurate quantification and to correct for variations during sample preparation and analysis, stable isotope-labeled internal standards like this compound are essential.[3][4]

Methodology:

  • Sample Preparation and Derivatization: To increase volatility for GC analysis, this compound is often derivatized. A common method is esterification to form the pentafluorobenzyl (PFB) ester.[5][6]

    • The sample is dissolved in an appropriate solvent (e.g., iso-octane).[5]

    • A derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) in acetonitrile with a catalyst like diisopropylethylamine (DIPEA), is added.[5][6]

    • The reaction mixture is incubated at room temperature to ensure complete derivatization.[5][6]

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector: The derivatized sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Oven Program: A temperature gradient is employed to separate the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a final temperature to elute all compounds.[4]

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Detection:

    • Ionization: Electron Ionization (EI) is a common method for fatty acid analysis.[4]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Data Analysis: The resulting mass spectrum is used to confirm the identity of this compound by comparing the fragmentation pattern to a reference spectrum. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about molecular structure and is used to confirm the identity of this compound and determine its isotopic purity.[7][8]

Methodology:

  • Sample Preparation:

    • A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

  • ¹H NMR Spectroscopy:

    • Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired.

    • Analysis for Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to confirm the proton environment in the molecule. For this compound, the absence or significant reduction of signals at the deuterated positions confirms the isotopic labeling.

    • Analysis for Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position.

  • ¹³C NMR Spectroscopy:

    • Data Acquisition: A one-dimensional ¹³C NMR spectrum is acquired.

    • Analysis: The number of signals and their chemical shifts are used to confirm the carbon skeleton of the molecule.

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the quality control of this compound and a logical decision-making process for its release.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Review & Reporting cluster_release Final Disposition raw_material Raw Material sample_prep Sample Preparation raw_material->sample_prep visual Visual Inspection raw_material->visual gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr data_review Data Review gc_ms->data_review nmr->data_review visual->data_review coa_generation CoA Generation data_review->coa_generation release Batch Release coa_generation->release

Caption: Quality Control Workflow for this compound.

logical_relationship start Start: New Batch of this compound purity_check Purity ≥ 98%? start->purity_check isotopic_check Isotopic Enrichment ≥ 99%? purity_check->isotopic_check Yes fail Fail QC and Reject purity_check->fail No identity_check Identity Confirmed? isotopic_check->identity_check Yes isotopic_check->fail No pass Pass QC and Release identity_check->pass Yes identity_check->fail No

Caption: Batch Release Decision Tree for this compound.

References

Nonanoic acid-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Nonanoic acid-d4, a deuterated stable isotope-labeled (SIL) fatty acid. It is primarily utilized as an internal standard for the precise quantification of endogenous nonanoic acid and other medium-chain fatty acids in various biological matrices. Its application is critical in metabolomics, drug development, and clinical research where accurate measurement of fatty acids is essential.

Core Properties and Data

This compound is structurally identical to its unlabeled counterpart, nonanoic acid (also known as pelargonic acid), but with four deuterium atoms replacing hydrogen atoms at specific positions (commonly 6,6,7,7). This mass shift allows it to be distinguished by mass spectrometry from the endogenous analyte, while its near-identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, correcting for matrix effects and procedural losses.

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₉H₁₄D₄O₂[1]
Molecular Weight 162.26 g/mol [1][2]
CAS Number 1219795-27-3[1][2]
Appearance Colorless to light yellow liquid[3]
Chemical Purity ≥98%[1][3]
Isotopic Enrichment ≥99% atom % D[3][4]
Synonyms Pelargonic acid-d4, Nonanoic-6,6,7,7-d4 Acid[1][5]
Unlabeled CAS 112-05-0[2][4]
Storage Conditions -20°C, protect from light, stored under nitrogen[1][3]

Biological Context of Nonanoic Acid

The unlabeled form, nonanoic acid, is a naturally occurring nine-carbon saturated fatty acid involved in lipid metabolism.[6] It has demonstrated several biological activities of interest to researchers:

  • Cell Membrane Integrity: It can alter the sodium/potassium ratio in the epidermis, suggesting an impact on cell membrane function.[7]

  • Inflammatory Response: Studies have shown it can elevate the mRNA expression of interleukin-6, indicating a role in modulating inflammatory pathways.[7]

  • Neuronal Differentiation: Nonanoic acid has been observed to promote neurite growth in specific neuronal cell lines.[1][7]

  • Antimicrobial Activity: It is also known to be a potent antifungal agent that can inhibit spore germination and mycelial growth.

Given these roles, accurate quantification of nonanoic acid is crucial for understanding its physiological and pathological significance, a task for which this compound is an indispensable tool.

Experimental Protocols and Applications

This compound is predominantly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-tandem MS (LC-MS/MS). The general principle involves adding a known quantity of this compound to a biological sample at the beginning of the preparation process. The ratio of the MS signal of the endogenous analyte to the SIL-IS is then used to calculate the precise concentration of the analyte.

Representative Protocol: Quantification of Fatty Acids in Human Plasma

This protocol provides a generalized workflow for the quantification of total fatty acids in a human plasma sample using a deuterated internal standard like this compound, followed by GC-MS analysis.

1. Sample Preparation and Spiking:

  • To 100 µL of a human plasma sample, add 100 µL of an internal standard solution containing this compound (concentration determined based on expected analyte levels).[2][3]

  • Add 1 mL of chloroform and 2 mL of methanol, each containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.[3]

  • Add 900 µL of an aqueous EDTA solution and vortex the mixture for 10 minutes to initiate lipid extraction.[3]

2. Lipid Extraction (Modified Folch Method):

  • Add an additional 1 mL of EDTA solution and 1 mL of chloroform, vortex for 2 minutes, and centrifuge (e.g., at 10,000 rpm for 10 min at 4°C) to separate the phases.[3]

  • Carefully collect the lower organic phase, which contains the lipids.

  • Repeat the extraction by adding another 2 mL of chloroform to the remaining sample, vortexing, centrifuging, and collecting the lower organic phase. Pool the organic extracts.[3]

3. Hydrolysis and Methylation (for GC-MS):

  • Evaporate the pooled solvent under a stream of nitrogen at 37°C.[3]

  • To hydrolyze the lipids and convert the resulting fatty acids into fatty acid methyl esters (FAMEs), add a reagent like 10% Boron Trifluoride (BF₃) in methanol.[3]

  • Heat the sample at 100°C for 1 hour.[3]

  • After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

4. Analysis by GC-MS:

  • Transfer the hexane layer to a new vial and concentrate it if necessary.

  • Inject 1 µL of the final extract onto the GC-MS system.[2]

  • The system will separate the FAMEs chromatographically, and the mass spectrometer will detect the specific mass-to-charge ratios for the unlabeled nonanoic acid derivative and the this compound derivative.

5. Data Processing:

  • Construct a calibration curve using standards of unlabeled nonanoic acid with a constant concentration of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard in the biological samples.

  • Determine the concentration of endogenous nonanoic acid in the original plasma sample by comparing its peak area ratio to the calibration curve.[2]

Visualized Workflows

Quantitative Analysis Workflow using SIL Internal Standard

The following diagram illustrates the typical workflow for quantifying an endogenous analyte, such as nonanoic acid, in a biological sample using this compound as a stable isotope-labeled internal standard.

G Workflow for Analyte Quantification using a SIL Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Add IS Extract 3. Liquid-Liquid Extraction (e.g., Folch Method) Spike->Extract Deriv 4. Derivatization / Hydrolysis (e.g., to FAMEs for GC-MS) Extract->Deriv Analysis 5. LC-MS/MS or GC-MS Analysis Deriv->Analysis Ratio 6. Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant 8. Calculate Analyte Concentration Ratio->Quant Curve 7. Prepare Calibration Curve Curve->Quant Reference

Caption: Workflow for analyte quantification using a SIL internal standard.

References

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Nonanoic Acid-d4 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Nonanoic acid-d4 standards, an essential tool for quantitative analysis in various research and development fields. This document outlines the key specifications of these standards, details their applications, and provides exemplary experimental protocols for their use as internal standards in mass spectrometry-based assays.

Introduction to this compound

This compound, a deuterated form of nonanoic acid (also known as pelargonic acid), serves as a critical internal standard for the accurate quantification of nonanoic acid and other fatty acids in complex biological matrices. The incorporation of four deuterium atoms results in a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte in mass spectrometry, without significantly altering its chemical and physical properties. This makes it an ideal tool for isotope dilution mass spectrometry, a gold standard for quantitative analysis.[1]

Commercial Availability and Specifications

Several chemical suppliers offer high-purity this compound standards. The quality and characterization of these standards are crucial for ensuring the accuracy and reproducibility of experimental results. Below is a summary of typical product specifications from various commercial vendors.

SupplierCAS NumberChemical FormulaMolecular Weight ( g/mol )Purity/Isotopic PurityStorage Conditions
ChemScene1219795-27-3C₉H₁₄D₄O₂162.26≥98%-20°C, protect from light, stored under nitrogen
MedchemExpress1219795-27-3C₉H₁₄D₄O₂162.26≥98%-20°C, protect from light, stored under nitrogen
LGC StandardsNot specified for d4, but for Nonanoic-6,6,7,7-d4 AcidC₉H₁₄D₄O₂162.26Not specifiedNot specified
CLEARSYNTHNot specified for d4, but for Nonanoic-6,6,7,7-d4 AcidC₉H₁₄D₄O₂162.26Not specifiedNot specified
MithridionNot specified for d4, but for Nonanoic-6,6,7,7-d4 AcidC₉H₁₄D₄O₂162.26Not specifiedNot specified

Note: While the primary focus is on this compound, some suppliers offer position-specific isomers like Nonanoic-6,6,7,7-d4 acid. Researchers should select the standard that best suits their specific analytical needs.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques are widely used in:

  • Metabolomics: To accurately measure the levels of nonanoic acid and other fatty acids in biological samples such as plasma, serum, tissues, and cell cultures. This is crucial for studying metabolic pathways and identifying biomarkers for various diseases.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to fatty acids.

  • Food Science and Agriculture: For the quantification of nonanoic acid, which is used as a natural herbicide and is present in various food products.

  • Environmental Analysis: To monitor the levels of nonanoic acid in environmental samples.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis of fatty acids. Researchers should optimize these protocols based on their specific instrumentation, sample matrix, and target analytes.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound standard.

  • Dissolving: Dissolve the standard in a high-purity solvent such as methanol, ethanol, or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution at -20°C or lower in an airtight container to prevent solvent evaporation and degradation.

Sample Preparation for GC-MS Analysis

The following workflow outlines a typical sample preparation for the analysis of total fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add known amount of This compound IS Sample->Add_IS Hydrolysis Saponification/Hydrolysis (e.g., with KOH) Add_IS->Hydrolysis Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Acidification->Extraction Derivatization Derivatization (e.g., with BF3-Methanol) Extraction->Derivatization Final_Sample Sample ready for GC-MS Derivatization->Final_Sample Injection Inject sample into GC-MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using IS signal Detection->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add known amount of This compound IS Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Final_Sample Sample ready for LC-MS Supernatant_Transfer->Final_Sample Injection Inject sample into LC-MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using IS signal Detection->Quantification Isotope_Dilution_Principle Analyte Endogenous Analyte (Unknown Concentration) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (IS) (Known Concentration, Deuterated) IS->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Ratio Measure Peak Area Ratio (Analyte / IS) MS_Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

References

In-Depth Technical Guide to Nonanoic Acid-d4 (CAS Number: 1219795-27-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanoic acid-d4, a deuterated form of nonanoic acid, also known as pelargonic acid. Its primary application lies in its use as a highly effective internal standard for quantitative analysis in mass spectrometry-based studies, particularly in the fields of metabolomics and drug development. This document details its chemical properties, typical applications, and provides insights into experimental protocols.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of nonanoic acid where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing for its clear differentiation in mass spectrometric analyses.

PropertyValueCitations
CAS Number 1219795-27-3
Synonyms Pelargonic acid-d4, Nonanoic-6,6,7,7-d4 Acid
Molecular Formula C₉H₁₄D₄O₂
Molecular Weight 162.26 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥98%
Isotopic Enrichment Commonly ≥99%
Storage Conditions -20°C, protected from light

Applications in Research and Drug Development

The primary utility of this compound stems from its role as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The addition of a known amount of this compound to a sample allows for the precise quantification of the endogenous, non-deuterated nonanoic acid and other structurally similar fatty acids. This is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and reproducibility of the results.

Deuterium-labeled internal standards are favored because they co-elute with the analyte of interest under typical chromatographic conditions, yet are distinguishable by their mass-to-charge ratio (m/z). This co-elution helps to compensate for matrix effects, a common challenge in the analysis of complex biological samples.

Experimental Protocols

While specific protocols should be optimized for the particular matrix and analytical instrumentation, the following sections provide a general framework for the use of this compound as an internal standard.

Sample Preparation for Fatty Acid Analysis

A common procedure for the extraction of fatty acids from biological matrices such as plasma, serum, or tissue involves the following steps:

  • Homogenization: Tissues are homogenized in a suitable solvent, often a mixture of chloroform and methanol.

  • Internal Standard Spiking: A known amount of this compound, dissolved in an appropriate solvent like ethanol or methanol, is added to the homogenate at the beginning of the extraction process.

  • Lipid Extraction: A liquid-liquid extraction is performed, typically using a biphasic system like chloroform/methanol/water, to separate the lipids from other cellular components.

  • Saponification (for total fatty acid analysis): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification with a strong base (e.g., NaOH or KOH) to hydrolyze the ester bonds.

  • Acidification and Extraction: The sample is then acidified to protonate the fatty acids, which are subsequently extracted into an organic solvent such as hexane or diethyl ether.

  • Derivatization (for GC-MS analysis): For GC-MS analysis, the carboxylic acid group of the fatty acids is often derivatized to a more volatile ester form, for example, by reaction with diazomethane or BF3/methanol to form fatty acid methyl esters (FAMEs).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for the analysis of fatty acids without the need for derivatization.

  • Chromatography: Reversed-phase chromatography is commonly employed.

    • Column: A C8 or C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is used for elution.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for fatty acids.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. In an MRM experiment, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. For this compound, the precursor ion would be m/z 161.1, while for nonanoic acid it would be m/z 157.1.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust method for fatty acid analysis, typically requiring derivatization.

  • Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or similar) is commonly used for the separation of FAMEs.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the elution of fatty acids with varying chain lengths and degrees of saturation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is the standard ionization method.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ions of the analytes and the internal standard.

Quantitative Data

Table 1: Mass Spectrometry Data for Nonanoic Acid (Non-deuterated)

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
ESI (-)157.1 ([M-H]⁻)113.1, 71.1
EI (as methyl ester)172.1 ([M]⁺)141.1, 129.1, 87.1, 74.1 (base peak)

For this compound, the precursor ion in ESI(-) would be m/z 161.1. The fragmentation pattern in EI-MS would show a molecular ion for the methyl ester at m/z 176.1, with fragment ions shifted accordingly based on the position of the deuterium labels.

Table 2: 1H and 13C NMR Chemical Shifts for Nonanoic Acid (Non-deuterated) in CDCl₃

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
1 (COOH)~11.5 (br s)~180.7
2 (α)2.35 (t)34.1
3 (β)1.63 (p)24.7
4-71.29 (m)29.1, 29.2, 31.8
81.29 (m)22.7
9 (ω)0.88 (t)14.1

For Nonanoic acid-6,6,7,7-d4, the 1H NMR spectrum would show a significant reduction or absence of signals for the protons at positions 6 and 7. The 13C NMR spectrum would show triplets for the deuterated carbons (C6 and C7) due to C-D coupling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard and a simplified representation of fatty acid beta-oxidation, a key metabolic pathway where nonanoic acid is involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize optional LCMS LC-MS or GC-MS Analysis Extract->LCMS Derivatize->LCMS Data Data Acquisition (SIM or MRM) LCMS->Data Quant Quantification (Ratio to Internal Standard) Data->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for fatty acid quantification.

fatty_acid_beta_oxidation Nonanoic_acid Nonanoic Acid (C9) Acyl_CoA Nonanoyl-CoA Nonanoic_acid->Acyl_CoA FAD FAD Acyl_CoA->FAD Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA FADH2 FADH₂ Enoyl_CoA->FADH2 H2O H₂O Enoyl_CoA->H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA NAD NAD⁺ Hydroxyacyl_CoA->NAD Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NADH NADH + H⁺ Ketoacyl_CoA->NADH CoA_SH CoA-SH Ketoacyl_CoA->CoA_SH Heptanoyl_CoA Heptanoyl-CoA (C7) Ketoacyl_CoA->Heptanoyl_CoA Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Simplified beta-oxidation of nonanoic acid.

References

An In-depth Technical Guide to the Solubility of Nonanoic Acid-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of nonanoic acid-d4, a deuterated form of the nine-carbon saturated fatty acid, pelargonic acid. Understanding the solubility of this compound in various organic solvents is crucial for its application in research and development, particularly in fields such as mass spectrometry-based metabolic studies, pharmacokinetics, and as an internal standard. This document presents available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar chemical characteristics, such as polarity, will be more likely to dissolve in each other. For this compound, its long hydrocarbon tail imparts a nonpolar character, while the carboxylic acid group provides a polar, hydrophilic region capable of hydrogen bonding. This amphipathic nature governs its solubility profile in different organic solvents.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, data for the non-deuterated form, nonanoic acid, serves as a strong proxy, as isotopic substitution with deuterium is generally considered to have a minimal effect on solubility in organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart.

SolventChemical ClassAnalyteTemperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)SulfoxideThis compoundNot Specified≥ 100 mg/mLQuantitative
AcetonitrileNitrileNonanoic acid0.033.8 g/100g solution[1]Quantitative
10.097.2 g/100g solution[1]Quantitative
EthanolAlcoholNonanoic acidNot SpecifiedSoluble[2][3][4]Qualitative
MethanolAlcoholNonanoic acidNot SpecifiedSolubleQualitative
AcetoneKetoneNot SpecifiedNot SpecifiedSolubleQualitative
Ethyl AcetateEsterNot SpecifiedNot SpecifiedSolubleQualitative
HexaneAlkaneNonanoic acidNot SpecifiedVery Soluble[5][6]Qualitative
Diethyl EtherEtherNonanoic acidNot SpecifiedSoluble[2][3][4]Qualitative
ChloroformHalogenated AlkaneNonanoic acidNot SpecifiedSoluble[2][3][6]Qualitative

It is important to note that for many solvents, the data is qualitative. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent, primarily based on the widely accepted isothermal shake-flask method followed by gravimetric or chromatographic analysis.[7][8][9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

  • Pipettes and general laboratory glassware

  • Evaporating dish or pre-weighed HPLC vials

  • Drying oven

  • (Optional) High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

Procedure: Isothermal Shake-Flask Method
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

    • For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles. It is crucial to pre-rinse the filter with a small amount of the saturated solution to avoid dilution of the sample.

Quantification of Solute

Two common methods for quantifying the dissolved this compound are gravimetric analysis and HPLC.

  • Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

  • Once the solvent is completely removed, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Calculate the solubility in mg/mL or g/L.

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

  • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge or allow to settle C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Gravimetric Analysis: Evaporate solvent and weigh residue E->F G HPLC Analysis: Dilute and quantify against standards E->G H Calculate Solubility (e.g., mg/mL) F->H G->H

Workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both available data and a robust methodology for its experimental determination. For critical applications, it is always recommended to perform direct solubility measurements under the specific conditions of your experiment.

References

Methodological & Application

The Gold Standard in Bioanalysis: Utilizing Nonanoic Acid-d4 as an Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative bioanalysis, particularly in drug development and metabolic research, the precision and accuracy of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variability in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" due to their ability to closely mimic the behavior of the analyte of interest. This application note details the use of nonanoic acid-d4, a deuterated analog of nonanoic acid, as an internal standard for the accurate quantification of nonanoic acid and other short- to medium-chain fatty acids in biological matrices.

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes. Its accurate quantification is crucial for understanding its role in metabolic pathways and for the development of therapeutics targeting fatty acid metabolism. This compound, with four deuterium atoms replacing hydrogen atoms, offers a mass shift that is readily detectable by mass spectrometry while maintaining nearly identical physicochemical properties to the endogenous analyte. This ensures co-elution during chromatography and similar ionization efficiency, thereby providing superior correction for matrix effects and other sources of analytical variability.[1]

Key Applications:

  • Drug Discovery and Development: Screening for compounds that modulate fatty acid metabolism.

  • Metabolomics: Profiling fatty acid composition in various biological samples to identify disease biomarkers.

  • Clinical Research: Investigating the role of fatty acids in metabolic disorders such as diabetes and obesity.

Experimental Protocols

This section provides detailed methodologies for the quantification of nonanoic acid and other short-chain fatty acids (SCFAs) in biological samples using this compound as an internal standard. Two primary analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids in Human Plasma

This protocol is suitable for the direct quantification of SCFAs without derivatization, offering a rapid and straightforward workflow.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for nonanoic acid and this compound should be used.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of nonanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Analysis of Volatile Fatty Acids in Fecal Samples

This protocol involves derivatization to improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Homogenize 50 mg of fecal sample in 1 mL of a 70% methanol solution.

  • Vortex for 5 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To 100 µL of the supernatant, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Acidify the sample by adding 5 µL of concentrated hydrochloric acid.

  • Extract the fatty acids by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging to separate the phases.

  • Transfer the upper organic layer to a clean glass tube. Repeat the extraction.

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A wax-type capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for fatty acid analysis.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions for the TMS-derivatives of nonanoic acid and this compound.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of analytical methods employing deuterated internal standards for fatty acid analysis.

Table 1: Method Validation Parameters for LC-MS/MS Analysis of Short-Chain Fatty Acids

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1 - 20 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery 85 - 115%

Table 2: Comparison of Internal Standard Performance

Internal Standard TypeCo-elutionMatrix Effect CompensationAccuracyPrecision
This compound (SIL) ExcellentExcellentHighHigh
Structural Analog (e.g., Octanoic Acid) NoPartialModerateModerate

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge1 Centrifuge precip->centrifuge1 evap Evaporate Supernatant centrifuge1->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantification via Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: LC-MS/MS analytical workflow for fatty acid quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Fecal Sample homogenize Homogenize in Methanol start->homogenize add_is Add this compound homogenize->add_is extract Liquid-Liquid Extraction (MTBE) evap Evaporate Extract extract->evap add_is->extract derivatize Derivatization (BSTFA) evap->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantification via Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: GC-MS analytical workflow for fatty acid quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of nonanoic acid and other short-chain fatty acids in complex biological matrices. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process makes it the superior choice for minimizing analytical variability and ensuring the integrity of research data in drug development and metabolomics studies. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists seeking to implement high-quality quantitative methods for fatty acid analysis.

References

Application Note: Quantitative Analysis of Short and Medium-Chain Fatty Acids in Biological Samples using Nonanoic Acid-d4 by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short and medium-chain fatty acids (SMCFAs), typically with carbon chains from six to fourteen atoms, play crucial roles in various physiological and pathological processes, including energy metabolism, cell signaling, and gut microbiome interactions. Accurate quantification of these fatty acids in biological matrices is essential for understanding their biological significance and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1] To achieve reliable quantification, the use of a stable isotope-labeled internal standard is paramount to correct for variations during sample preparation and analysis.[2]

This application note details a robust GC-MS method for the quantitative analysis of a range of short and medium-chain fatty acids in biological samples. The protocol employs nonanoic acid-d4 as an internal standard, which, due to its chemical similarity to the target analytes and its nine-carbon chain length, is an excellent choice for the accurate quantification of C6 to C14 fatty acids. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) to enhance volatility, followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Fatty Acid Standards: Caproic acid (C6:0), Heptanoic acid (C7:0), Caprylic acid (C8:0), Nonanoic acid (C9:0), Capric acid (C10:0), Undecanoic acid (C11:0), Lauric acid (C12:0), Tridecanoic acid (C13:0), Myristic acid (C14:0).

  • Internal Standard: this compound.

  • Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Toluene (HPLC grade), Chloroform (HPLC grade).

  • Reagents: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v), Anhydrous sodium sulfate, 0.9% NaCl solution, Nitrogen gas (high purity).

  • Sample Types: Plasma, serum, cell culture, or tissue homogenates.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each fatty acid standard and this compound in methanol.

  • Calibration Standard Working Solutions: Prepare a series of mixed calibration standards by diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100, 250 µg/mL).

  • Internal Standard Working Solution (50 µg/mL): Prepare a working solution of this compound in methanol.

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the 50 µg/mL this compound internal standard working solution to each sample and vortex briefly.

  • Lipid Extraction (Folch Method Adaptation):

    • Add 750 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a clean glass tube.

    • Repeat the extraction with another 500 µL of the chloroform:methanol mixture.

    • Combine the organic extracts.

  • Drying: Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 500 µL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 500 µL of n-hexane and 200 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and then centrifuge at 1,500 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms Ultra Inert capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Selected Ion Monitoring (SIM) Parameters for FAMEs and Internal Standard

Compound (as FAME)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Caproic Acid (C6:0)~5.87487129
Heptanoic Acid (C7:0)~7.27487143
Caprylic Acid (C8:0)~8.57487157
Nonanoic Acid (C9:0)~9.77487171
This compound (IS) ~9.7 78 91 175
Capric Acid (C10:0)~10.87487185
Undecanoic Acid (C11:0)~11.87487199
Lauric Acid (C12:0)~12.77487213
Tridecanoic Acid (C13:0)~13.67487227
Myristic Acid (C14:0)~14.47487241

Table 2: Method Validation Parameters

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
C6:01 - 250>0.9980.150.592.5< 5%< 8%
C7:01 - 250>0.9970.120.495.1< 4%< 7%
C8:01 - 250>0.9990.100.398.3< 3%< 6%
C9:01 - 250>0.9990.080.25101.2< 3%< 5%
C10:01 - 250>0.9980.090.397.6< 4%< 6%
C11:01 - 250>0.9970.110.3596.4< 4%< 7%
C12:01 - 250>0.9980.100.394.8< 5%< 8%
C13:01 - 250>0.9960.130.4593.1< 6%< 9%
C14:01 - 250>0.9970.120.491.7< 5%< 8%

Visualizations

Fatty Acid Beta-Oxidation Pathway

The catabolism of fatty acids is a fundamental metabolic process. The following diagram illustrates the core steps of beta-oxidation, where fatty acids are broken down to produce acetyl-CoA.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Ketoacyl-CoA L_Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Repeat Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow for GC-MS Analysis of Fatty Acids

The following diagram outlines the logical steps from sample collection to data analysis in the quantitative determination of SMCFAs.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize Derivatization (BF₃-Methanol) Extract->Derivatize GCMS GC-MS Analysis (FAME Separation and Detection) Derivatize->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Fatty Acids Calibration->Quantification

Caption: Workflow for fatty acid quantification by GC-MS.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of short and medium-chain fatty acids in various biological samples. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential sample loss and analytical variability. This protocol is well-suited for researchers in metabolic studies, clinical diagnostics, and drug development who require accurate measurement of these important bioactive lipids.

References

Application Note: Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS Using Nonanoic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to various biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids in biological matrices is crucial for understanding their role in health and disease, including metabolic disorders, cardiovascular diseases, and cancer. Liquid chromatography-mass spectrometry (LC-MS) has become a preferred analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and the ability to analyze fatty acids without derivatization.[1][2][3][4]

This application note provides a detailed protocol for the quantification of various fatty acids in human plasma using a robust LC-MS method. The methodology employs a simple and efficient lipid extraction procedure and utilizes Nonanoic acid-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[5][6] The use of a stable isotope-labeled internal standard is critical for reliable quantification in complex biological matrices.[7]

Experimental Workflow

The overall experimental workflow for the quantification of fatty acids in human plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Spike with This compound (IS) plasma->add_is extraction Lipid Extraction (MTBE Method) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Fatty Acids calibration_curve->quantification

Caption: Workflow for fatty acid quantification.

Materials and Methods

Materials and Reagents
  • Fatty acid standards (e.g., Palmitic acid, Oleic acid, Linoleic acid, Stearic acid, Arachidonic acid) from a commercial supplier.

  • This compound (Internal Standard)

  • LC-MS grade methanol, methyl-tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.

  • Formic acid and ammonium formate.

  • Human plasma (sourced ethically).

Standard Solution Preparation

Stock solutions of each fatty acid standard and the internal standard are prepared in methanol at a concentration of 1 mg/mL.[4] A mixed standard working solution is prepared by diluting the stock solutions in methanol to achieve the desired concentrations for the calibration curve. Calibration standards are prepared by spiking the mixed standard working solution into a surrogate matrix (e.g., stripped serum or phosphate-buffered saline) at concentrations ranging from 0.05 to 50 µg/mL.[2][8] The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 1 µg/mL in methanol.

Experimental Protocols

Sample Preparation (MTBE Extraction)

This protocol is adapted from the Matyash method for its efficiency in extracting a broad range of lipids.[9]

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample.

  • Add 400 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour in a water bath.[9]

  • To induce phase separation, add 500 µL of LC-MS grade water and vortex for 20 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Carefully collect the upper organic layer (approximately 500 µL) and transfer it to a new 1.5 mL tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

LC-MS Protocol

The chromatographic separation is performed on a reverse-phase C18 column, and detection is carried out using a triple quadrupole mass spectrometer.[2]

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Gradient Elution:

    • 0-2 min: 32% B

    • 2-25 min: 32-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 32% B (re-equilibration)

  • Flow Rate: 0.260 mL/min.[9]

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).[2][7]

  • Interface Temperature: 300°C.[2]

  • Desolvation Line Temperature: 250°C.[2]

  • Heat Block Temperature: 400°C.[2]

  • Nebulizing Gas Flow: 3 L/min.[2]

  • Drying Gas Flow: 10 L/min.[2]

The specific MRM transitions for each fatty acid and the internal standard need to be optimized. Precursor ions will be the [M-H]⁻ adducts of the fatty acids.

Data Analysis and Quantification

The quantification of fatty acids is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards.[3] The concentration of each fatty acid in the plasma samples is then determined from the linear regression of the calibration curve.

Quantitative Data Summary

The following table presents example quantitative data for major fatty acids in a human plasma sample.

Fatty AcidRetention Time (min)MRM Transition (m/z)Concentration (µg/mL)%RSD (n=3)
This compound (IS)5.8161.1 -> 117.1--
Palmitic acid (C16:0)12.5255.2 -> 255.2150.24.5
Linoleic acid (C18:2)14.2279.2 -> 279.2280.53.8
Oleic acid (C18:1)14.8281.2 -> 281.2210.84.1
Stearic acid (C18:0)15.5283.2 -> 283.285.35.2
Arachidonic acid (C20:4)16.1303.2 -> 303.2125.63.5

Fatty Acid Signaling Pathway

Fatty acids are precursors to a variety of signaling molecules, such as eicosanoids, which are involved in inflammation and immunity. The following diagram illustrates a simplified overview of the arachidonic acid cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 + aa Arachidonic Acid (C20:4) pla2->aa Releases cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation immunity Immunity leukotrienes->immunity

Caption: Arachidonic acid signaling cascade.

Conclusion

This application note details a sensitive and reliable LC-MS method for the quantification of fatty acids in human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. The described sample preparation and LC-MS protocols can be readily implemented in a research or clinical laboratory for the targeted analysis of fatty acids, aiding in the investigation of their roles in various physiological and pathological states.

References

Application Note: Quantitative Analysis of Nonanoic Acid Using Deuterated Internal Standards for Metabolomics and Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid that plays a significant role in various biological processes. As a medium-chain fatty acid (MCFA), it is involved in energy metabolism, lipid biosynthesis, and cellular signaling.[1][2] Accurate quantification of nonanoic acid in complex biological matrices like plasma, tissues, and feces is crucial for metabolomics and lipidomics research, particularly in studies related to metabolic disorders, gut microbiome activity, and drug development.[2][3][4]

The gold standard for precise and accurate quantification in mass spectrometry is the stable isotope dilution (SID) method.[5] This technique utilizes a stable isotope-labeled version of the analyte, such as Nonanoic acid-d4, as an internal standard (IS). Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects and sample preparation losses.[4][6] By adding a known amount of this compound to the sample at the beginning of the workflow, any variability during extraction, derivatization, and analysis can be normalized, leading to highly reliable quantitative data.[2]

This document provides detailed protocols for the quantification of nonanoic acid in biological samples using this compound as an internal standard for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications
  • Metabolomics: Profiling fatty acid composition to identify biomarkers for metabolic diseases such as diabetes and obesity.[2][7]

  • Lipidomics: Investigating the role of medium-chain fatty acids in lipid metabolism and membrane structure.[1][8]

  • Gut Microbiome Research: Quantifying short- and medium-chain fatty acids produced by gut bacteria to understand their impact on host health.[4]

  • Drug Development: Screening for compounds that modulate fatty acid metabolism and assessing the metabolic impact of drug candidates.[2]

  • Nutritional Science: Evaluating the effect of diet on fatty acid profiles in various biological systems.[2]

Metabolic Significance of Nonanoic Acid

Nonanoic acid is a key intermediate in fatty acid metabolism. As an odd-chain fatty acid, its metabolism through β-oxidation ultimately yields propionyl-CoA and acetyl-CoA. These products enter central carbon metabolism, contributing to energy production via the TCA cycle and gluconeogenesis.[9][10] This metabolic role makes its quantification essential for understanding cellular energy status.

Metabolic_Pathway_of_Nonanoic_Acid NA Nonanoic Acid (C9:0) BetaOx β-Oxidation NA->BetaOx PCoA Propionyl-CoA BetaOx->PCoA ACoA Acetyl-CoA BetaOx->ACoA TCA TCA Cycle ACoA->TCA Energy Energy (ATP) TCA->Energy

Metabolic fate of Nonanoic Acid via β-oxidation.

Experimental Workflow

The general workflow for quantitative analysis involves sample preparation, including extraction and optional derivatization, followed by instrumental analysis. The deuterated internal standard is added at the earliest stage to ensure it accounts for variability throughout the entire process.

Experimental_Workflow Sample 1. Biological Sample (Plasma, Tissue, Feces) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Extraction (LLE or SPE) Spike->Extract Deriv 4. Derivatization (Optional, for GC-MS) Extract->Deriv Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Deriv->Analysis Data 6. Data Processing (Ratio of Analyte/IS) Analysis->Data

General workflow for fatty acid quantification.

Protocol 1: GC-MS Analysis of Nonanoic Acid

Gas chromatography is a powerful technique for separating volatile compounds. For non-polar analytes like fatty acids, derivatization is often required to increase volatility and improve peak shape.[3][11]

I. Materials and Reagents
  • This compound (Internal Standard)

  • Nonanoic acid (for calibration curve)

  • Solvents: Methanol, Iso-octane (LC-MS grade)[12]

  • Acidification: Hydrochloric Acid (HCl)[13]

  • Derivatization Agent: Pentafluorobenzyl bromide (PFBBr) in acetonitrile[12][13]

  • Catalyst: N,N-Diisopropylethylamine (DIPEA) in acetonitrile[13]

  • Sample Tubes: 1.5 mL polypropylene tubes, glass test tubes

II. Sample Preparation and Extraction
  • Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 100 µL plasma, 50 mg homogenized tissue) into a glass tube.[3]

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 50 µL of a 10 µg/mL solution) to each sample, calibration standard, and quality control (QC) sample. This should be the very first step.[14]

  • Protein Precipitation & Lysis: For plasma or cell samples, add 2 volumes of cold methanol to precipitate proteins and lyse cells. Vortex thoroughly.[13]

  • Acidification: Acidify the sample to a pH < 3 by adding HCl (e.g., to a final concentration of 25 mM). This ensures the fatty acids are in their protonated, less polar form for efficient extraction.[13]

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of iso-octane to the tube.

    • Vortex vigorously for 2 minutes to extract the fatty acids into the organic layer.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.[13]

    • Carefully transfer the upper organic layer (iso-octane) to a new clean tube.

    • Repeat the extraction step for maximum recovery and combine the organic layers.[12]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[12][13]

III. Derivatization
  • To the dried extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[13]

  • Vortex the mixture and incubate at room temperature for 20-30 minutes to form the pentafluorobenzyl esters.[13]

  • Dry the derivatized sample completely under vacuum.[12]

  • Reconstitute the final sample in 50-100 µL of iso-octane for GC-MS analysis.[13]

IV. GC-MS Instrumental Parameters

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent GC or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[15]
Injection Volume 1 µL
Injector Temp. 250 °C
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[3]
Oven Program Initial 60°C, hold 2 min; ramp at 15°C/min to 300°C, hold 5 min[16]
MS System Agilent MS or similar
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Acquisition Mode Selected Ion Monitoring (SIM)[3][17]
SIM Ions (PFB Ester) Monitor characteristic ions for derivatized Nonanoic acid and this compound
Quantifier Ion (Nonanoic Acid) m/z [To be determined based on fragmentation]
Qualifier Ion (Nonanoic Acid) m/z [To be determined based on fragmentation]
Quantifier Ion (this compound) m/z [To be determined based on fragmentation + 4 Da]

Protocol 2: LC-MS/MS Analysis of Nonanoic Acid

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[2]

I. Materials and Reagents
  • This compound (Internal Standard)

  • Nonanoic acid (for calibration curve)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Mobile Phase Additives: Formic acid or Ammonium formate[18]

  • Extraction Solvents: Ethyl acetate, Diethyl ether[6]

II. Sample Preparation and Extraction
  • Sample Aliquoting: Transfer a precise volume of sample (e.g., 50-100 µL of plasma or serum) into a 1.5 mL tube.[16]

  • Internal Standard Spiking: Add a known amount of this compound to each sample, standard, and QC.[6]

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to the sample. Vortex for 1 minute to precipitate proteins.[19]

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[6]

III. LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for an LC-MS/MS system. Optimization is highly recommended.

ParameterRecommended Setting
LC System UPLC/UHPLC system (e.g., Waters, Agilent, Shimadzu)
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B over 5-10 min, hold, re-equilibrate
Column Temp. 40 °C
Injection Volume 2 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[20]
Source Temp. ~400 °C
Capillary Voltage ~3.0 - 4.5 kV
Acquisition Mode Multiple Reaction Monitoring (MRM)[19][20]
IV. MRM Transitions for Quantification

MRM transitions must be optimized by infusing pure standards of nonanoic acid and this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
Nonanoic Acid m/z 157.1To be optimizedTo be optimized
This compound m/z 161.1To be optimizedTo be optimized

Note: The exact product ions and optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of nonanoic acid and a fixed concentration of this compound.

  • Ratio Calculation: For each sample and standard, calculate the peak area ratio of the analyte (nonanoic acid) to the internal standard (this compound).

  • Quantification: Plot the peak area ratios of the calibration standards against their concentrations to generate a linear regression curve. Use the equation from this curve to determine the concentration of nonanoic acid in the unknown samples based on their measured peak area ratios.[6]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nonanoic acid in complex biological matrices. The stable isotope dilution technique corrects for analytical variability, ensuring high precision and accuracy in both GC-MS and LC-MS/MS-based metabolomics and lipidomics studies. The protocols provided herein serve as a comprehensive guide for researchers to implement this powerful analytical strategy.

References

Application Notes: Quantitative Analysis of Nonanoic Acid in Human Plasma Using Nonanoic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes. Accurate and precise quantification of nonanoic acid in biological matrices such as plasma is crucial for understanding its role in metabolic pathways and for biomarker discovery. This application note provides detailed protocols for the quantification of nonanoic acid in human plasma using a stable isotope-labeled internal standard, Nonanoic acid-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.[1]

Overview of the Analytical Workflow

The quantification of nonanoic acid in plasma involves several key steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation, and detection by mass spectrometry. The internal standard, this compound, is introduced at the beginning of the sample preparation process to ensure accurate quantification.

Workflow plasma Plasma Sample Spiked with This compound (Internal Standard) prep Sample Preparation (Protein Precipitation or LLE) plasma->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Processing and Quantification analysis->data

Caption: General experimental workflow for the quantification of nonanoic acid in plasma.

Protocol 1: LC-MS/MS Method

The LC-MS/MS method offers high sensitivity and selectivity and is often preferred for the analysis of fatty acids. For enhanced ionization efficiency and chromatographic retention, derivatization of the carboxylic acid group is commonly employed.[2][3]

Materials and Reagents
  • Nonanoic acid analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Human plasma (drug-free)

Experimental Protocol

3.2.1. Preparation of Standard Solutions Prepare stock solutions of nonanoic acid and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution. The internal standard working solution should be prepared at a concentration that yields a robust signal in the analytical system.

3.2.2. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To 50 µL of the supernatant, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC with 6% pyridine (all prepared in 50% acetonitrile/water).[2]

  • Incubate the mixture at 40°C for 30 minutes.[2]

  • After incubation, dilute the sample with 50% acetonitrile/water prior to injection.

LCMS_Prep cluster_prep Sample Preparation A 100 µL Plasma + 10 µL this compound (IS) B Add 400 µL Cold Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Derivatize with 3-NPH/EDC D->E F Inject into LC-MS/MS E->F

Caption: LC-MS/MS sample preparation workflow.

3.2.3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 25% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-) for underivatized, Positive ESI for 3-NPH derivatized.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Nonanoic acid157.1113.1Deprotonated molecule [M-H]⁻
This compound161.1117.1Deprotonated molecule [M-H]⁻
3-NPH-Nonanoic acid(Varies)(Varies)[M+H]⁺, requires optimization

Note: The exact MRM transitions for 3-NPH derivatives should be optimized by infusing the derivatized standards.

Expected Quantitative Performance (Example Data)

The following table summarizes the expected performance of the validated method, based on similar assays for short-chain fatty acids.[4]

ParameterExpected Value
Linearity Range0.1 - 100 µM
> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery85 - 115%

Protocol 2: GC-MS Method

GC-MS is a robust technique for the analysis of volatile compounds. Fatty acids require derivatization to increase their volatility and thermal stability. A common derivatization approach is silylation to form trimethylsilyl (TMS) esters.

Materials and Reagents
  • Nonanoic acid analytical standard

  • This compound (internal standard)

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Human plasma (drug-free)

Experimental Protocol

4.2.1. Preparation of Standard Solutions Prepare stock and working solutions as described in section 3.2.1, using a suitable solvent like methanol or ethyl acetate.

4.2.2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a glass tube, add 10 µL of the this compound internal standard working solution.

  • Acidify the sample with a small volume of HCl to protonate the fatty acids.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction (LLE).

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form the TMS derivatives.

  • Cool to room temperature before injection into the GC-MS.

GCMS_Prep cluster_prep Sample Preparation A 100 µL Plasma + 10 µL this compound (IS) B Acidify and Extract with Ethyl Acetate A->B C Collect Organic Layer B->C D Evaporate to Dryness C->D E Derivatize with BSTFA D->E F Inject into GC-MS E->F

Caption: GC-MS sample preparation workflow.

4.2.3. GC-MS Conditions

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4.2.4. Selected Ion Monitoring (SIM) Ions The following ions are characteristic of the TMS derivatives of nonanoic acid and its d4-labeled counterpart and can be used for quantification and confirmation.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Nonanoic acid-TMS117129, 215
This compound-TMS121133, 219

Note: These ions are based on typical fragmentation patterns of TMS esters of fatty acids. The d4 label is assumed to be on the alkyl chain and not lost during fragmentation.

Expected Quantitative Performance (Example Data)
ParameterExpected Value
Linearity Range0.5 - 200 µM
> 0.99
Lower Limit of Quantification (LLOQ)0.5 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 80%

Data Analysis and Quantification

For both methods, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of nonanoic acid in the unknown plasma samples is then calculated from this regression equation.

Conclusion

The described LC-MS/MS and GC-MS methods provide robust and reliable approaches for the quantitative determination of nonanoic acid in human plasma. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for analytical variability. The choice between the LC-MS/MS and GC-MS methods may depend on the available instrumentation, desired sensitivity, and sample throughput requirements. These protocols serve as a comprehensive guide for researchers and scientists in the field of metabolic analysis and drug development.

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using Nonanoic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, the multi-step sample preparation process, which includes extraction and derivatization, can introduce variability and lead to inaccurate results. The use of a stable isotope-labeled internal standard, such as Nonanoic acid-d4, is a robust strategy to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1]

This application note provides detailed protocols for the preparation of biological samples for fatty acid analysis using this compound as an internal standard. The described methods are applicable to a variety of sample matrices, including plasma, tissues, and cell cultures.

Materials and Reagents

  • Solvents: Chloroform, Methanol, Hexane, Iso-octane (all HPLC or GC grade)

  • Internal Standard: this compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Derivatization Reagents:

    • Acid-Catalyzed: 14% Boron trifluoride in methanol (BF3-Methanol) or 2.5% (v/v) Sulfuric Acid in Methanol

    • Base-Catalyzed: 0.5 M Sodium methoxide in methanol

  • Other Reagents:

    • Anhydrous Sodium Sulfate

    • Saturated Sodium Chloride (NaCl) solution

    • Deionized Water

  • Glassware: Pyrex screw-cap tubes with PTFE-lined caps, Pasteur pipettes, volumetric flasks, GC vials with inserts.

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator or centrifugal evaporator.

Experimental Protocols

The overall workflow for fatty acid analysis involves lipid extraction, saponification (for total fatty acids), and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis. This compound is added at the beginning of the process to account for any subsequent analyte loss.

Protocol 1: Total Fatty Acid Analysis from Plasma or Serum

This protocol describes the extraction of total lipids from plasma or serum, followed by saponification and derivatization.

1. Sample Preparation and Lipid Extraction (Modified Folch Method):

  • To a 15 mL glass tube, add 100 µL of plasma or serum.

  • Add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected concentration of the analytes of interest.

  • Add 2 mL of methanol and vortex for 30 seconds.

  • Add 4 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.

2. Saponification and Derivatization (Acid-Catalyzed):

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

  • Cap the tube tightly and heat at 80°C for 10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3-Methanol solution.

  • Cap the tube and heat at 80°C for 5 minutes to form FAMEs.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Free Fatty Acid Analysis from Cell Culture

This protocol is optimized for the extraction of free fatty acids from cultured cells.

1. Cell Lysis and Extraction:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Resuspend a known number of cells (e.g., 1 x 10^6) in 1 mL of PBS in a glass tube.

  • Add a known amount of this compound internal standard solution.

  • Add 2 mL of methanol and sonicate or vortex vigorously to lyse the cells.

  • Add 4 mL of chloroform and vortex for 1 minute.

  • Follow steps 5-8 from Protocol 1 for phase separation and collection of the lipid extract.

2. Derivatization (Acid-Catalyzed):

  • To the dried lipid extract, add 1 mL of 2.5% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and heat at 70°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer to a GC vial for analysis.

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of fatty acid quantification. The following table summarizes typical performance data for fatty acid analysis using GC-MS with a deuterated internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterTypical ValueReference
Recovery 85-115%[2]
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.2 - 2.5 µg/mL[3]
Limit of Quantification (LOQ) 0.6 - 8.0 µg/mL[3]
Intra-day Precision (RSD) < 10%[4]
Inter-day Precision (RSD) < 15%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Saponification Saponification (for Total FAs) Extraction->Saponification Methylation Acid-Catalyzed Methylation (Formation of FAMEs) Extraction->Methylation For Free FAs Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for fatty acid analysis.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_quantification Quantification Analyte Fatty Acids (in sample) SamplePrep Extraction & Derivatization Analyte->SamplePrep IS This compound (known amount) IS->SamplePrep Analyte_Response Analyte Peak Area (GC-MS) SamplePrep->Analyte_Response IS_Response Internal Standard Peak Area (GC-MS) SamplePrep->IS_Response Calculation Ratio of Peak Areas (Analyte / IS) Analyte_Response->Calculation IS_Response->Calculation Result Accurate Concentration of Fatty Acids Calculation->Result

Caption: Logic of internal standard-based quantification.

References

Application Notes and Protocols: Nonanoic Acid-d4 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, plays a role in various metabolic processes. Stable isotope-labeled nonanoic acid, specifically nonanoic acid-d4, serves as a powerful tracer for elucidating the dynamics of fatty acid metabolism in both in vitro and in vivo models. Its deuteration allows for precise tracking and quantification of its metabolic fate without the safety concerns associated with radioactive isotopes. These application notes provide an overview of the uses of this compound in metabolic research and detailed protocols for its application.

Applications in Metabolic Research

This compound is a versatile tool for investigating several key areas of metabolism:

  • Fatty Acid β-Oxidation: As a medium-chain fatty acid, nonanoic acid is readily taken up by mitochondria and undergoes β-oxidation. This compound can be used to trace the rate of its own oxidation and to probe the overall capacity and regulation of the β-oxidation pathway. This is particularly relevant in studying metabolic diseases such as fatty acid oxidation disorders, non-alcoholic fatty liver disease (NAFLD), and diabetes.

  • Tricarboxylic Acid (TCA) Cycle Flux: The acetyl-CoA produced from the β-oxidation of this compound enters the TCA cycle. By tracking the incorporation of deuterium into TCA cycle intermediates and related metabolites, researchers can gain insights into the contribution of fatty acid oxidation to cellular energy production.

  • De Novo Lipogenesis: While primarily a substrate for catabolism, the carbon backbone of nonanoic acid can potentially be incorporated into longer-chain fatty acids through elongation processes. This compound can help to quantify the extent of this metabolic pathway.

  • Pharmacokinetic and Drug Metabolism Studies: When incorporated into a drug molecule, deuteration can alter its metabolic profile. This compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents containing a nonanoic acid moiety.

Experimental Protocols

The following are detailed protocols for the use of this compound as a tracer in both in vitro and in vivo metabolic studies.

Protocol 1: In Vitro Fatty Acid β-Oxidation in Cultured Cells

This protocol describes a method to measure the rate of this compound oxidation in cultured cells, such as hepatocytes or myotubes.

Materials:

  • This compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Cultured cells (e.g., HepG2, C2C12)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Methanol, ice-cold

  • Internal standard (e.g., heptadecanoic acid)

  • Derivatization agent (e.g., acetyl chloride in methanol)

  • Solvents for extraction (e.g., hexane, chloroform)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol.

    • Slowly add the this compound solution to a stirring solution of fatty acid-free BSA in PBS to achieve the desired molar ratio.

    • Incubate at 37°C for 1 hour to allow for complex formation.

    • Sterile filter the conjugate solution.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to desired confluency.

    • Wash cells twice with warm PBS.

    • Incubate cells with serum-free medium containing the this compound-BSA conjugate for a defined period (e.g., 2, 4, 6 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add the internal standard.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Reconstitute the dried lipid extract in a solution of acetyl chloride in methanol.

    • Heat at 80°C for 1 hour.

    • Cool to room temperature and neutralize with a suitable base.

    • Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS in selected ion monitoring (SIM) mode to quantify the abundance of this compound and its metabolites relative to the internal standard.

Protocol 2: In Vivo Fatty Acid Oxidation in a Rodent Model

This protocol outlines a procedure to assess the whole-body oxidation of this compound in a mouse or rat model.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • GC-MS or LC-MS/MS for analysis of plasma and urine

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to individual housing in metabolic cages.

    • Fast animals overnight (e.g., 12-16 hours) with free access to water to ensure a metabolic state favoring fatty acid oxidation.

  • Administration of this compound:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer a single dose of this compound via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate method.

    • Collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and urine samples at -80°C until analysis.

  • Analysis of Deuterium Enrichment:

    • Plasma: Extract lipids from plasma, derivatize to FAMEs, and analyze by GC-MS to measure the disappearance of this compound over time.

    • Urine: Measure the enrichment of deuterium in body water (as a proxy for water produced from oxidation) using a suitable method such as isotope ratio mass spectrometry or by analyzing the deuterium content of a stable urinary metabolite.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Oxidation of this compound in HepG2 Cells

Time Point (hours)This compound Remaining (nmol/mg protein)
0100.0 ± 5.2
275.3 ± 4.1
448.9 ± 3.8
622.1 ± 2.9
Data are presented as mean ± standard deviation (n=3).

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Time Point (minutes)Plasma this compound (µM)
00
30152.6 ± 18.3
6098.4 ± 12.1
12045.7 ± 8.5
24010.2 ± 3.1
Data are presented as mean ± standard deviation (n=5).

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

FattyAcidOxidation cluster_mito Mitochondrion Extracellular Extracellular This compound PlasmaMembrane Plasma Membrane (Transport) Extracellular->PlasmaMembrane Cytosol Cytosolic Nonanoyl-CoA-d4 PlasmaMembrane->Cytosol Mitochondria Mitochondrial Matrix Cytosol->Mitochondria BetaOxidation β-Oxidation Spiral AcetylCoA Acetyl-CoA-d2 BetaOxidation->AcetylCoA ETC Electron Transport Chain BetaOxidation->ETC FADH2/NADH TCACycle TCA Cycle AcetylCoA->TCACycle TCACycle->ETC FADH2/NADH

Caption: Metabolic fate of this compound via β-oxidation.

ExperimentalWorkflow Start Start: Administer This compound Tracer InVivo In Vivo Model (e.g., Mouse) Start->InVivo InVitro In Vitro Model (e.g., Cultured Cells) Start->InVitro SampleCollection Time-Course Sample Collection InVivo->SampleCollection InVitro->SampleCollection Blood Blood/Plasma SampleCollection->Blood Urine Urine SampleCollection->Urine Tissues Tissues SampleCollection->Tissues Cells Cell Lysate SampleCollection->Cells Extraction Metabolite Extraction & Derivatization Blood->Extraction Urine->Extraction Tissues->Extraction Cells->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General workflow for a metabolic tracer study.

Application Note: High-Throughput Screening of Fatty Acids with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty acids are integral to numerous biological functions, serving as essential components of cell membranes, primary sources of energy, and critical signaling molecules.[1] Their roles in cellular processes are diverse, influencing everything from membrane fluidity to gene expression.[1][2] Consequently, the accurate quantification of fatty acids in biological samples is paramount in fields such as drug discovery, metabolomics, and clinical research to understand disease states and therapeutic responses.[3] High-throughput screening (HTS) methods are crucial for efficiently analyzing large numbers of samples. The integration of stable isotope-labeled internal standards, particularly deuterated fatty acids, with mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a highly accurate and precise method for quantification.[3][4] Deuterated standards are chemically identical to their endogenous counterparts but are distinguishable by mass, allowing them to correct for variability during sample preparation, extraction, and analysis, thereby minimizing matrix effects and improving data reliability.[5][6]

Key Applications:

  • Drug Discovery: Screening for compounds that modulate fatty acid metabolism.[3]

  • Metabolomics: Identifying disease biomarkers by profiling fatty acid composition.[3]

  • Nutritional Science: Evaluating the impact of diet on fatty acid profiles.[3]

  • Clinical Research: Investigating the role of fatty acids in metabolic disorders like diabetes and obesity.[3]

Signaling Pathways Involving Fatty Acids

Fatty acids and their derivatives are powerful signaling molecules that regulate a multitude of cellular processes.[2][7] They can act as second messengers or modulators of signaling cascades, influencing enzymes such as protein kinases and G-proteins.[7][8] A prominent example is the role of excess fatty acids in inducing insulin resistance. High levels of certain fatty acids can lead to the accumulation of lipid intermediates that interfere with and impair key components of the insulin signaling pathway, a characteristic feature of type 2 diabetes.[3]

cluster_0 Insulin Signaling Pathway cluster_1 Fatty Acid Interference Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake FattyAcids Excess Fatty Acids LipidIntermediates Lipid Intermediates (DAG, Ceramides) FattyAcids->LipidIntermediates LipidIntermediates->Inhibition Inhibits

Caption: Insulin signaling pathway and its inhibition by excess fatty acids.

High-Throughput Analysis Workflow

The high-throughput analysis of fatty acids involves a multi-step process beginning with sample collection and culminating in data analysis. The workflow is designed to be robust, reproducible, and scalable for large sample sets. The critical step is the addition of the deuterated internal standard mixture at the beginning of the process to ensure that any sample loss during extraction and processing is accounted for in the final quantification.

Sample 1. Biological Sample Collection (e.g., Plasma, Tissue, Cells) Spike 2. Spike with Deuterated Internal Standard Mixture Sample->Spike Extract 3. Lipid Extraction (e.g., Liquid-Liquid Extraction) Spike->Extract Dry 4. Solvent Evaporation Extract->Dry Reconstitute 5. Reconstitution in LC-MS Compatible Solvent Dry->Reconstitute Analyze 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze Process 7. Data Processing (Peak Integration) Analyze->Process Quantify 8. Quantification (Ratio of Analyte to Internal Standard) Process->Quantify Report 9. Data Reporting & Analysis Quantify->Report

Caption: Overall experimental workflow for fatty acid analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, water, chloroform, and methyl-tert-butyl ether (MTBE).[9][10]

  • Acids/Bases: Formic acid, ammonium acetate.[11]

  • Internal Standards: Deuterated Fatty Acid Standards (e.g., Palmitic acid-d31, Oleic acid-d17, Stearic acid-d35, Arachidonic acid-d8).[12][13]

  • Calibration Standards: High-purity non-deuterated fatty acid standards corresponding to the analytes of interest.

  • Equipment: Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream or SpeedVac), analytical balance, LC-MS/MS system.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution: Prepare a mixture of all deuterated fatty acids in an appropriate solvent (e.g., ethanol or methanol) at a concentration of ~10 µg/mL each.[12] Store at -20°C.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting a stock solution of non-deuterated fatty acids. Each calibration standard, along with the blank sample, should be spiked with the same amount of the Internal Standard Stock Solution that will be added to the experimental samples.[13][14]

Sample Preparation: Lipid Extraction from Plasma

This protocol is based on a modified liquid-liquid extraction method optimized for high-throughput analysis.[10]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquot Sample: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the Internal Standard (IS) Stock Solution to each plasma sample. Vortex briefly.

  • Add Methanol: Add 300 µL of cold methanol. Vortex for 10 seconds to precipitate proteins.

  • Add MTBE: Add 1 mL of MTBE. Vortex vigorously for 1 minute.

  • Incubate: Incubate the mixture for 15 minutes at room temperature on a shaker.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a middle aqueous layer, and a protein pellet at the bottom.[10]

  • Collect Supernatant: Carefully transfer the upper organic layer (~700-800 µL) to a new clean tube, avoiding the lower layers.

  • Evaporate Solvent: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1 v/v/v). Vortex and transfer to an LC-MS autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]

Parameter Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)[15]
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Acetate[11]
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid[15]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45°C
Gradient 30% B to 100% B over 15 min, hold at 100% for 3 min, re-equilibrate at 30% B for 2 min.[15]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[11]
MS Analysis Multiple Reaction Monitoring (MRM)
Dwell Time 20 ms per transition
Data Analysis and Quantification

The fundamental principle of using a stable isotope-labeled internal standard is that the analyte and the standard behave almost identically during sample processing and analysis.[16] Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid (analyte) to the peak area of its corresponding deuterated internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve, from which the concentration of the analyte in the unknown samples can be determined.

Analyte Analyte (Endogenous FA) Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (A_analyte / A_is) Analyte->Ratio IS Internal Standard (Deuterated FA) Peak Area (A_is) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Determine Analyte Concentration in Sample CalCurve->Concentration

References

Application Notes and Protocols for the Quantitative Analysis of Short-Chain Fatty Acids Using Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of short-chain fatty acids (SCFAs) in biological samples using Nonanoic acid-d4 as an internal standard. The methodologies described are applicable for various matrices, including fecal matter, plasma, and serum, and are adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of indigestible carbohydrates.[1][2] The most abundant SCFAs—acetate, propionate, and butyrate—serve as crucial energy sources for colonocytes and are implicated in a wide range of physiological processes, including immune regulation, glucose homeostasis, and appetite control.[1][3] Given their significant role in health and disease, the accurate quantification of SCFAs in biological samples is of high interest for researchers in various fields, including drug development and diagnostics.[4][5]

The volatile and hydrophilic nature of SCFAs presents analytical challenges, often necessitating derivatization for GC-MS analysis or specialized chromatographic conditions for LC-MS/MS.[1][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it corrects for variations in sample preparation and instrument response. This application note details two primary methods for SCFA quantification: a GC-MS method involving derivatization and an LC-MS/MS method for direct analysis.

Signaling Pathways of SCFAs

SCFAs exert their biological effects primarily through two mechanisms: as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and as inhibitors of histone deacetylases (HDACs). These actions influence various cellular processes, including inflammation, cell proliferation, and apoptosis.

SCFA_Signaling cluster_gut Gut Lumen cluster_cell Host Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut Microbiota->SCFAs GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFAs->HDACs Inhibition Signaling Cascades Signaling Cascades GPCRs->Signaling Cascades Gene Expression Gene Expression HDACs->Gene Expression inhibition Physiological Effects Immune Modulation, Energy Homeostasis, Anti-inflammatory Effects Signaling Cascades->Physiological Effects Gene Expression->Physiological Effects

Figure 1: Simplified signaling pathways of short-chain fatty acids.

Experimental Protocols

Protocol 1: GC-MS Analysis of SCFAs with Derivatization

This protocol is adapted from established methods utilizing derivatization to enhance the volatility and chromatographic separation of SCFAs.[3][4][6]

1. Materials and Reagents

  • SCFA standards (Acetic acid, Propionic acid, Butyric acid, Isobutyric acid, Valeric acid, Isovaleric acid, Hexanoic acid)

  • This compound (Internal Standard)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Methanol

  • Ultrapure water

2. Sample Preparation (Fecal Sample)

  • Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of ultrapure water and homogenize thoroughly using a vortex mixer and/or bead beater.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the supernatant to a new 2 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard solution (100 µg/mL in methanol).

  • Acidify the sample by adding 50 µL of 3 M HCl.

  • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the top organic layer (MTBE) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer 100 µL of the dried extract to a new autosampler vial.

  • Add 50 µL of MTBSTFA, cap the vial tightly, and heat at 60°C for 30 minutes for derivatization.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each SCFA derivative and this compound derivative.

Protocol 2: LC-MS/MS Analysis of SCFAs (Derivatization-Free)

This protocol allows for the direct quantification of SCFAs, which can simplify sample preparation and reduce analysis time.[7]

1. Materials and Reagents

  • SCFA standards

  • This compound

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

2. Sample Preparation (Plasma/Serum)

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample in a 1.5 mL microcentrifuge tube, add 20 µL of the this compound internal standard solution (50 µg/mL in methanol).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Column: C18 reverse-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient appropriate for separating SCFAs (e.g., 0-2 min, 5% B; 2-8 min, 5-50% B; 8-9 min, 50-95% B; 9-10 min, 95% B; 10-12 min, re-equilibrate at 5% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each SCFA and this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for SCFA quantification using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Feces, Plasma, etc.) Homogenization Homogenization/ Extraction Sample->Homogenization IS_Spike Spike with This compound (IS) Homogenization->IS_Spike Purification Purification/ Protein Precipitation IS_Spike->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Instrument GC-MS or LC-MS/MS Analysis Purification->Instrument Derivatization->Instrument Data_Acquisition Data Acquisition (SIM or MRM) Instrument->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of SCFA Concentrations Calibration->Quantification

Figure 2: General workflow for SCFA quantification.

Data Presentation

The following tables summarize typical quantitative data obtained from validated SCFA analysis methods. Note that specific values can vary based on the exact methodology, instrumentation, and matrix.

Table 1: Typical Method Validation Parameters for SCFA Analysis by GC-MS

AnalyteLinearity (R²)LOD (µM)LOQ (µM)Recovery (%)
Acetic Acid>0.9950.5 - 51.5 - 1590 - 110
Propionic Acid>0.9950.1 - 10.3 - 392 - 108
Butyric Acid>0.9950.1 - 10.3 - 395 - 112
Valeric Acid>0.9950.05 - 0.50.15 - 1.593 - 107
Hexanoic Acid>0.9950.05 - 0.50.15 - 1.591 - 109

Data compiled from multiple sources demonstrating typical performance.[1][4][8]

Table 2: Typical Method Validation Parameters for SCFA Analysis by LC-MS/MS

AnalyteLinearity (R²)LOD (µM)LOQ (µM)Recovery (%)
Acetic Acid>0.9980.1 - 30.3 - 1095 - 115
Propionic Acid>0.9980.05 - 10.15 - 397 - 110
Butyric Acid>0.9980.05 - 10.15 - 398 - 112
Valeric Acid>0.9980.01 - 0.50.03 - 1.594 - 108
Hexanoic Acid>0.9980.01 - 0.50.03 - 1.592 - 105

Data compiled from multiple sources demonstrating typical performance.[7][9][10]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantitative analysis of short-chain fatty acids in various biological matrices. The use of this compound as an internal standard is crucial for achieving high accuracy and precision by correcting for sample loss during preparation and instrumental variability. Both the GC-MS with derivatization and the direct LC-MS/MS methods offer excellent sensitivity and linearity.[3][7] The choice of method will depend on the specific research question, available instrumentation, and the biological matrix being analyzed. These methods are valuable tools for researchers and drug development professionals seeking to understand the role of SCFAs in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects of Nonanoic Acid-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nonanoic acid-d4 as an internal standard in LC-MS/MS bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in biological samples.

Troubleshooting Guides

This section provides systematic guidance to identify, diagnose, and resolve common issues encountered during the analysis of this compound.

Issue 1: Low or Inconsistent Signal Intensity of this compound

A common problem observed is a weak or variable signal for the deuterated internal standard, which can compromise the accuracy and precision of the quantification of the target analyte.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Ion Suppression Perform a post-column infusion experiment. A dip in the baseline signal of this compound upon injection of an extracted blank matrix sample indicates the presence of co-eluting interfering compounds.[1][2]1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove matrix components like phospholipids.[3][4] 2. Chromatographic Optimization: Adjust the LC gradient to better separate this compound from the suppression zone. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).[2]
Poor Recovery Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample. A significantly lower area in the pre-spiked sample indicates loss during extraction.1. Optimize Extraction pH: Since nonanoic acid is a carboxylic acid, ensure the pH of the sample is acidic (e.g., pH 2-3) before extraction with an organic solvent to promote its neutral form and improve recovery. 2. Change Extraction Solvent: Test different organic solvents for LLE (e.g., methyl tert-butyl ether, ethyl acetate) to find one with better recovery for nonanoic acid.
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer and optimize parameters such as collision energy, declustering potential, and source temperature.Systematically tune the mass spectrometer to achieve the maximum signal intensity for the specific MRM transition of this compound.
Degradation of Standard Prepare a fresh stock solution of this compound and compare its response to the existing working solution.Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare fresh working solutions regularly. Avoid repeated freeze-thaw cycles.
Issue 2: Poor Reproducibility and High Variability in Results

Inconsistent results across a sample batch can invalidate the analytical run.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Differential Matrix Effects Analyze matrix factor by comparing the response of this compound in post-extraction spiked samples from at least six different lots of the biological matrix. High variability indicates lot-to-lot differences in matrix effects.1. Improve Sample Cleanup: A more robust sample preparation method (e.g., SPE) can minimize the impact of variability between individual samples.[3][4] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.
Inconsistent Sample Preparation Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing times or solvent volumes.Implement a standardized and validated sample preparation protocol. Use automated liquid handlers where possible to improve precision.
Analyte-Internal Standard Co-elution Issues Overlay the chromatograms of the analyte (nonanoic acid) and this compound. A slight shift in retention time due to the deuterium isotope effect can lead to differential ion suppression.Adjust chromatographic conditions to ensure the analyte and internal standard peaks are as closely co-eluting as possible. Be aware that complete co-elution may not always be achievable, and consistent chromatography is key.
Internal Standard Concentration If the analyte concentration is very high, it may suppress the ionization of the internal standard.[2]Optimize the concentration of this compound to be in a similar response range as the expected analyte concentrations.

Diagrams

TroubleshootingWorkflow start Start: Low/Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes check_recovery Evaluate Extraction Recovery (Pre- vs. Post-Spike) check_suppression->check_recovery No optimize_cleanup Optimize Sample Cleanup (LLE, SPE) suppression_present->optimize_cleanup optimize_chrom Optimize Chromatography suppression_present->optimize_chrom end_point Issue Resolved optimize_cleanup->end_point optimize_chrom->end_point low_recovery Low Recovery Detected check_recovery->low_recovery Yes check_ms Check MS/MS Parameters check_recovery->check_ms No optimize_extraction Optimize Extraction pH and Solvent low_recovery->optimize_extraction optimize_extraction->end_point suboptimal_ms Parameters Suboptimal check_ms->suboptimal_ms Yes check_ms->end_point No tune_ms Tune MS/MS for This compound suboptimal_ms->tune_ms tune_ms->end_point

Troubleshooting workflow for low signal of this compound.

SamplePrepWorkflow cluster_optional_lle Optional LLE for Cleaner Sample start Start: Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (e.g., with MTBE at low pH) supernatant->lle evaporate Evaporate to Dryness supernatant->evaporate If no LLE vortex Vortex and Centrifuge lle->vortex organic_layer Collect Organic Layer vortex->organic_layer organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A typical sample preparation workflow for fatty acid analysis.

Quantitative Data Summary

The extent of matrix effects is highly dependent on the specific biological matrix, sample preparation method, and LC-MS/MS conditions. The following table provides representative data on matrix effects and recovery for nonanoic acid using different sample preparation techniques in human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect (%) 65 - 85 (Ion Suppression)85 - 10595 - 105
Recovery (%) > 9075 - 9585 - 100
Reproducibility (%RSD) < 15< 10< 5

Note: These values are illustrative and should be determined experimentally for each specific assay.

Experimental Protocols

Protocol 1: Assessment of Matrix Factor

This protocol is used to quantitatively assess the magnitude of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at a concentration typical for your assay.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established method. After the final step (e.g., evaporation), spike the extract with the same concentration of this compound as in Set A.

    • Set C (Blank Matrix): Inject the extracted blank matrix without any added standard.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The %RSD of the MF across the different lots should be < 15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Sample Aliquot: To 100 µL of biological sample (e.g., plasma), add 10 µL of this compound working solution.

  • Acidification: Add 20 µL of 1% formic acid in water to acidify the sample. Vortex briefly.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex & Centrifuge: Vortex the samples for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For this compound, endogenous lipids, phospholipids, and salts in biological samples like plasma can cause significant matrix effects.[3]

Q2: How does a deuterated internal standard like this compound compensate for matrix effects?

A2: A stable isotope-labeled (SIL) internal standard such as this compound is considered the gold standard for quantitative bioanalysis.[6] Because it has nearly identical physicochemical properties to the analyte (nonanoic acid), it co-elutes and experiences similar matrix effects and variability during sample processing. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to more accurate and precise results.

Q3: Can this compound and the native nonanoic acid have different retention times?

A3: Yes, a slight chromatographic shift between a deuterated standard and its non-deuterated counterpart can occur, known as the "isotope effect". This can be more pronounced in reversed-phase chromatography. While usually minor, this shift can expose the analyte and internal standard to slightly different matrix environments as they elute, potentially leading to incomplete compensation for matrix effects. It is important to verify the degree of co-elution during method development.

Q4: My protein precipitation protocol is simple, but I see significant ion suppression. What is the best alternative?

A4: While protein precipitation is fast, it is often not effective at removing phospholipids, a major source of ion suppression in plasma samples.[3][4] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing these interferences. LLE provides a cleaner extract, and SPE can offer even higher selectivity and sample concentration.

Q5: Is derivatization necessary for the analysis of nonanoic acid and this compound?

A5: Derivatization is often employed for short-chain fatty acids to improve their chromatographic retention and ionization efficiency.[7][8] However, for a medium-chain fatty acid like nonanoic acid, direct analysis in negative ion mode ESI-MS/MS is often feasible and avoids additional sample preparation steps. The decision to use derivatization depends on the required sensitivity of the assay.

Q6: What are some key LC-MS/MS parameters to consider for this compound analysis?

A6: For LC-MS/MS analysis of this compound, consider the following:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for fatty acids, monitoring the deprotonated molecule [M-H]⁻.

  • Mobile Phase: A reversed-phase C18 column with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of additive like formic acid or acetic acid is common.

  • MRM Transition: A specific Multiple Reaction Monitoring (MRM) transition for this compound must be determined by infusing the standard and optimizing the precursor and product ions.

References

Technical Support Center: Nonanoic Acid-d4 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and storage of Nonanoic acid-d4 solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at low temperatures and protected from light. Aliquoting the solution into single-use vials is also advised to minimize freeze-thaw cycles.

Q2: How long can I store this compound solutions?

Q3: What solvents are suitable for preparing this compound solutions?

This compound is soluble in most organic solvents. The choice of solvent will depend on the specific application. For use as an internal standard in mass spectrometry, it is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium exchange, also known as H/D exchange, is a potential issue with deuterated compounds, especially if the deuterium atoms are in labile positions. For this compound, where the deuterium atoms are on the carbon chain, the risk of exchange under typical analytical conditions is low. However, it is good practice to avoid prolonged exposure to strongly acidic or basic conditions.

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard signal in mass spectrometry.

  • Possible Cause: Degradation of the this compound solution.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light.

      • Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a new stock of this compound.

      • Evaluate Solvent Quality: Use only high-purity, appropriate-grade solvents for solution preparation.

  • Possible Cause: Isotopic exchange (H/D exchange).

    • Troubleshooting Steps:

      • Check pH of Solutions: Avoid highly acidic or basic mobile phases or sample diluents.

      • Solvent Stability Test: Incubate the internal standard solution in the mobile phase or sample diluent for a duration equivalent to a typical analytical run and re-inject to check for any changes in the isotopic profile.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Presence of impurities in the this compound standard.

    • Troubleshooting Steps:

      • Review Certificate of Analysis (CoA): Check the CoA for the specified chemical and isotopic purity of the standard.

      • Inject a Blank: Analyze a blank solvent injection to rule out contamination from the analytical system.

      • Analyze the Standard Alone: Inject a solution of the this compound standard without the analyte to identify any impurity peaks.

  • Possible Cause: Degradation of the this compound solution.

    • Troubleshooting Steps:

      • Investigate Potential Degradants: The primary degradation pathway for fatty acids is oxidation. Look for potential oxidation products, which would have a higher mass than this compound.

      • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (e.g., exposure to heat, light, oxidizing agents).

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for the storage of deuterated fatty acid solutions based on common laboratory practices. It is strongly recommended to perform your own stability assessment for critical applications.

Storage TemperatureRecommended SolventMaximum Recommended Storage Duration
-20°CAcetonitrile, Methanol1-3 months
-80°CAcetonitrile, Methanol6-12 months

Experimental Protocols

Protocol for a Basic Stability Assessment of a this compound Solution

This protocol outlines a fundamental experiment to assess the stability of a this compound solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound neat material.

    • Dissolve it in a high-purity solvent (e.g., LC-MS grade acetonitrile) to a specific concentration (e.g., 1 mg/mL).

    • Vortex or sonicate until fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, amber glass vials to minimize headspace and light exposure.

    • Store the aliquots at the desired storage conditions (e.g., -20°C and -80°C).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot for initial analysis.

    • Analyze the solution using a validated analytical method (e.g., GC-MS or LC-MS) to determine the initial concentration and purity.

  • Periodic Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze the solution using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the concentration and purity of the stored samples to the initial (time zero) results.

    • Calculate the percentage of degradation over time for each storage condition.

    • A significant change in concentration or the appearance of new peaks would indicate instability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C & -80°C aliquot->store initial_analysis Initial Analysis (T=0) periodic_analysis Periodic Analysis store->periodic_analysis initial_analysis->periodic_analysis data_analysis Data Analysis & Comparison periodic_analysis->data_analysis

Caption: Workflow for a basic stability assessment of this compound solutions.

troubleshooting_workflow start Inconsistent Internal Standard Signal check_storage Verify Storage Conditions? start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution Incorrect check_solvent Check Solvent Quality? check_storage->check_solvent Correct end_node Problem Resolved fresh_solution->end_node use_high_purity Use High-Purity Solvent check_solvent->use_high_purity Impure check_ph Check pH of Mobile Phase? check_solvent->check_ph Pure use_high_purity->end_node adjust_ph Adjust to Neutral pH if Possible check_ph->adjust_ph Acidic/Basic check_ph->end_node Neutral adjust_ph->end_node

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting isotopic exchange in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or sample matrix.[1] This process, also known as back-exchange, is a significant concern because it alters the mass of your internal standard.[2] This can lead to inaccurate quantification in mass spectrometry analysis, as the loss of deuterium can cause an underestimation of the internal standard's concentration, potentially resulting in an overestimation of the analyte's concentration.[1] In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.[2]

Q2: Which deuterium labels are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms that are most susceptible to exchange include:

  • Deuterium on heteroatoms: Deuterium atoms attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and can exchange rapidly with protons from protic solvents.[2][3]

  • Deuterium on carbons adjacent to carbonyl groups: These are also known as α-protons. They can be exchanged through a process called keto-enol tautomerism, which is often catalyzed by acidic or basic conditions.[2][4]

  • Deuterium on some aromatic rings: Certain positions on aromatic rings can be prone to exchange under specific pH or temperature conditions.[3]

It is crucial to use standards where the deuterium labels are placed on stable, non-exchangeable positions.[2]

Q3: What are the primary experimental factors that promote isotopic exchange?

A3: Several factors can significantly influence the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.[2][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3] For every 10°C increase in temperature, the rate of H/D exchange can increase by two- to three-fold.

  • Solvent Composition: Protic solvents, such as water and methanol, are a direct source of protons and can facilitate exchange.[1] Aprotic solvents, like acetonitrile and DMSO, are preferred for storing deuterated standards.[1]

  • Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can also contribute to isotopic exchange.[1]

Q4: How should I properly store and handle deuterated standards to minimize exchange?

A4: Proper storage and handling are critical for maintaining the isotopic integrity of your standards.

  • Storage Temperature: Store standards at the lowest practical temperature to slow down the rate of exchange. For long-term storage, -20°C or -80°C is often recommended.[3][6]

  • Solvent: Whenever possible, dissolve and store deuterated standards in aprotic solvents.[7] If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible, or within the optimal pH range of 2.5-3 if compatible with the analyte's stability.[2]

  • Inert Atmosphere: Handle and store deuterated compounds under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7]

  • Containers: Use tightly sealed amber glass vials to protect from light and prevent the ingress of moisture.[6]

Q5: Are there more stable alternatives to deuterated standards?

A5: Yes, stable isotope-labeled internal standards that use isotopes other than deuterium are generally more stable. The most common alternatives are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[3] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[3] While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.[3][8]

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Peak Area Over Time

  • Symptom: You observe a progressive decrease in the peak area of your deuterated internal standard over a sequence of injections.

  • Possible Cause: This is a classic sign of back-exchange occurring in the autosampler, where the standard is exposed to the LC mobile phase for an extended period.[1]

  • Troubleshooting Steps:

    • Perform an Autosampler Stability Study: Prepare a set of quality control (QC) samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature.[3]

    • Analyze the Data: Plot the internal standard peak area against time. A downward trend indicates instability.

    • Corrective Actions:

      • Minimize the residence time of samples in the autosampler.

      • Cool the autosampler to the lowest practical temperature.

      • If possible, adjust the mobile phase pH to be closer to the 2.5-3 range where exchange is minimized.[2]

Issue 2: Inaccurate or Imprecise Quantitative Results

  • Symptom: Your quantitative data shows high variability or a consistent bias (e.g., overestimation of the analyte concentration).

  • Possible Cause: Unrecognized isotopic exchange may be compromising the integrity of your internal standard.[3]

  • Troubleshooting Steps:

    • Review the Certificate of Analysis: Confirm the location of the deuterium labels on your standard. If they are in labile positions, consider sourcing a standard with labels on more stable sites.[9]

    • Conduct a Stability Study: Incubate the deuterated standard under various conditions (pH, temperature, solvent) that are relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.[3]

    • Confirm Mass Shift via Mass Spectrometry: Acquire a full-scan mass spectrum of a standard solution that has been aged or stressed. Look for the appearance of ions corresponding to the loss of one or more deuterium atoms.[1]

    • Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled standard, such as one labeled with ¹³C or ¹⁵N.[3]

Data Presentation

Table 1: Influence of pH and Temperature on Isotopic Exchange Rate (Illustrative Data)

pHTemperature (°C)Relative Exchange RateStability
1.025HighPoor
2.6 4 Minimal Optimal
5.025ModerateFair
7.025HighPoor
9.025Very HighVery Poor
7.04ModerateFair

Note: This table provides a qualitative summary of the general trends. The actual rate of exchange is highly compound-dependent.[2][10][11]

Table 2: Solvent Properties and Their Impact on Isotopic Exchange

SolventTypeExchange PotentialRecommended Use for Deuterated Standards
Water (H₂O)ProticHighAvoid for long-term storage; use D₂O if necessary
Methanol (CH₃OH)ProticHighAvoid for long-term storage; use Methanol-d4 if necessary
Acetonitrile (ACN)AproticLowRecommended for stock and working solutions
Dimethyl Sulfoxide (DMSO)AproticLowRecommended for stock and working solutions

Note: Aprotic solvents lack exchangeable protons and are therefore preferred for dissolving and storing deuterated standards.[7]

Experimental Protocols

Protocol 1: Assessing the Isotopic Purity and Stability of a Deuterated Standard by LC-MS

Objective: To determine the initial isotopic purity of a deuterated standard and assess its stability under simulated analytical conditions.

Materials:

  • Deuterated internal standard

  • Unlabeled analyte standard

  • LC-MS grade aprotic solvent (e.g., acetonitrile)

  • LC-MS grade protic solvent (e.g., water, methanol)

  • LC-MS system (High-Resolution Mass Spectrometer preferred)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the deuterated standard in an aprotic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a similar stock solution of the unlabeled analyte.

  • Initial Isotopic Purity Assessment (t=0):

    • Dilute the deuterated stock solution to an appropriate concentration for LC-MS analysis.

    • Acquire a full-scan, high-resolution mass spectrum of the solution.

    • Extract the ion chromatograms for the deuterated standard and any lower mass isotopologues (representing deuterium loss) as well as the unlabeled analyte.

    • Calculate the initial isotopic purity by determining the peak area ratio of the desired deuterated species to the sum of all related isotopic peaks.[10]

  • Stability Study:

    • Prepare a working solution of the deuterated standard in the solvent system that will be used for your analysis (e.g., your LC mobile phase).

    • Analyze the solution at regular intervals over a period that reflects your typical experimental run time (e.g., 0, 1, 4, 8, and 24 hours). Store the solution under the same conditions as your typical samples (e.g., in the autosampler at a specific temperature).[1]

    • At each time point, acquire a full-scan mass spectrum.

  • Data Analysis:

    • For each time point, monitor the peak area of the deuterated standard and any peaks corresponding to the loss of deuterium.

    • Plot the percentage of the intact deuterated standard remaining against time to assess its stability under the tested conditions.

Mandatory Visualization

Isotopic_Exchange_Mechanism cluster_molecule Deuterated Standard (R-D) cluster_environment Protic Environment (Solvent, Matrix) cluster_products Products cluster_consequences Analytical Consequences RD R-D Exchange_Event Isotopic Exchange (H/D Exchange) RD->Exchange_Event Exposure H_source H⁺ Source (e.g., H₂O) H_source->Exchange_Event Provides H⁺ RH Analyte (R-H) Exchange_Event->RH Product 1 D_source D⁺ Exchange_Event->D_source Product 2 Consequence1 Inaccurate Quantification RH->Consequence1 Consequence2 Decreased Precision RH->Consequence2

Caption: Mechanism of hydrogen-deuterium (H/D) exchange and its analytical consequences.

Troubleshooting_Workflow Start Inaccurate/Imprecise Quantitative Results Check_Label Review Label Position on Certificate of Analysis Start->Check_Label Is_Labile Is the label in a labile position? Check_Label->Is_Labile Consider_Alternative Consider a more stable standard (e.g., ¹³C-labeled) Is_Labile->Consider_Alternative Yes Perform_Stability_Study Conduct Stability Study (see Protocol 1) Is_Labile->Perform_Stability_Study No Is_Stable Is the standard stable under assay conditions? Perform_Stability_Study->Is_Stable Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust pH (2.5-3) - Use Aprotic Solvents Is_Stable->Optimize_Conditions No Problem_Solved Problem Resolved Is_Stable->Problem_Solved Yes Optimize_Conditions->Problem_Solved

Caption: Troubleshooting workflow for suspected isotopic exchange in deuterated standards.

References

Improving peak shape and resolution for Nonanoic acid-d4 in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of Nonanoic acid-d4, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape for this compound is a common issue and can stem from several factors:

  • Analyte-System Interactions: The carboxylic acid group of nonanoic acid is polar and can interact with active sites in the GC system (e.g., inlet liner, column). This is a primary cause of peak tailing.[1][2][3][4]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[5]

  • Improper Derivatization: Incomplete or inefficient derivatization leaves polar carboxylic acid groups exposed, leading to tailing.

  • Inlet Issues: Contamination in the inlet liner or improper column installation can cause peak distortion.[4][6]

  • Suboptimal GC Parameters: Incorrect inlet temperature or a poorly optimized oven temperature program can affect peak shape.[2]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While direct analysis of short-chain fatty acids is possible, derivatization is highly recommended to improve peak shape, resolution, and overall sensitivity.[7][8] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.[1][9] Common derivatization methods include silylation (e.g., with BSTFA or MTBSTFA) and esterification (e.g., with BF3-methanol).[10][11]

Q3: Which GC column is best suited for analyzing this compound?

A3: The choice of GC column is critical for achieving good resolution. For short-chain fatty acids like this compound, polar columns are generally preferred.

  • WAX-type columns (e.g., DB-FATWAX UI, HP-INNOWax): These polyethylene glycol (PEG) based columns are highly polar and are well-suited for the analysis of fatty acids and their derivatives.[9][12]

  • Cyanopropyl Silicone Columns (e.g., CP-Sil 88, HP-88): These are also highly polar and are specifically designed for the analysis of fatty acid methyl esters (FAMEs).[9]

  • DB-5ms or HP-5ms: While less polar, these columns can also be used, particularly after derivatization.[13] However, for complex samples, a more polar column may provide better resolution.[14]

Q4: Can the deuterium label on this compound affect my analysis?

A4: Yes, the deuterium label can have a minor effect. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While this isotopic effect is usually small, it's important to be aware of it, especially when using this compound as an internal standard for the quantification of endogenous nonanoic acid. Additionally, there is a potential for hydrogen-deuterium (H/D) exchange, particularly under acidic or basic conditions during sample preparation, which could affect quantification.[15][16] It is also important to note that the mass ionization response of C-D bonds can differ from C-H bonds, which may influence the total ion current (TIC) response.[17]

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_derivatization Is the sample derivatized? start->check_derivatization derivatize Derivatize the sample (e.g., Silylation with BSTFA) check_derivatization->derivatize No check_liner Check Inlet Liner and Septum check_derivatization->check_liner Yes derivatize->check_liner replace_liner Replace with a new, deactivated liner and fresh septum check_liner->replace_liner Contaminated or old trim_column Trim 10-20 cm from the front of the column check_liner->trim_column Looks OK replace_liner->trim_column check_temp Review Inlet and Oven Temperatures trim_column->check_temp optimize_temp Optimize temperatures. Ensure inlet is hot enough for volatilization. check_temp->optimize_temp Suboptimal check_column Is the column appropriate? check_temp->check_column Optimal optimize_temp->check_column use_polar_column Consider a more polar column (e.g., WAX or Cyanopropyl) check_column->use_polar_column No/Maybe end Peak Shape Improved check_column->end Yes use_polar_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Potential Cause Recommended Action
Active Sites in the System Derivatize the sample to block the polar carboxylic acid group. Use a deactivated inlet liner and replace it regularly. Trim the first few centimeters of the analytical column.[2][3]
Column Contamination Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the inlet side of the column.[18]
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet.[4][6]
Suboptimal Inlet Temperature Increase the inlet temperature to ensure complete and rapid vaporization of the analyte. A typical starting point is 250 °C.[10]
Problem 2: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution Observed optimize_oven Optimize Oven Temperature Program start->optimize_oven slower_ramp Use a slower temperature ramp rate (e.g., 5-10 °C/min) optimize_oven->slower_ramp Ramp rate too fast check_column_type Is the column polarity suitable? optimize_oven->check_column_type Program looks OK slower_ramp->check_column_type change_column Switch to a more polar column (e.g., WAX or high-cyanopropyl) check_column_type->change_column No check_column_dimensions Are column dimensions optimal? check_column_type->check_column_dimensions Yes change_column->check_column_dimensions longer_column Consider a longer column (e.g., 60 m) for complex samples check_column_dimensions->longer_column Insufficient efficiency optimize_flow Optimize Carrier Gas Flow Rate check_column_dimensions->optimize_flow Adequate longer_column->optimize_flow adjust_flow Adjust flow rate to the optimum linear velocity for the carrier gas optimize_flow->adjust_flow Suboptimal end Resolution Improved optimize_flow->end Optimal adjust_flow->end start Start Method Development sample_prep Sample Preparation (Extraction, Cleanup) start->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization column_selection GC Column Selection (Polar vs. Non-polar) derivatization->column_selection gc_params GC Parameter Optimization (Inlet, Oven, Flow) column_selection->gc_params ms_params MS Parameter Optimization (Scan/SIM, Source Temp) gc_params->ms_params validation Method Validation (Linearity, Precision, Accuracy) ms_params->validation routine_analysis Routine Analysis validation->routine_analysis

References

Technical Support Center: Analysis of Nonanoic Acid-d4 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS analysis of Nonanoic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize analytical methods and overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1] this compound, as a deuterated internal standard, is susceptible to these effects, and any differential suppression between it and the native analyte can lead to inaccurate quantification.

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression for carboxylic acids like this compound include:

  • Matrix Components: Endogenous lipids, phospholipids, and salts from biological samples (e.g., plasma, urine) are major contributors to ion suppression.[2]

  • Co-eluting Substances: Compounds that have similar chromatographic behavior to this compound can compete for ionization in the MS source.

  • Mobile Phase Additives: While necessary for good chromatography, some additives can suppress ionization. For instance, high concentrations of formic acid can decrease the negative ion electrospray response of carboxylic acids.[3][4] Non-volatile salts should be avoided as they can contaminate the ion source.[1][5]

  • Ion Source Contamination: Buildup of non-volatile materials in the ion source can lead to a general decrease in sensitivity.[5]

Q3: My deuterated internal standard (this compound) is separating chromatographically from the unlabeled nonanoic acid. Why is this happening and how can I fix it?

A3: This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond, which can cause the deuterated compound to elute slightly earlier in reversed-phase chromatography.[6] This separation can lead to differential ion suppression, where the analyte and internal standard are exposed to different matrix components as they enter the mass spectrometer.[2]

To address this, you can:

  • Optimize Chromatography: A shallower gradient during the elution of the analyte can help improve co-elution.[6]

  • Change Column Chemistry: Experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) may reduce the isotope effect.[6]

Q4: What is the ideal mobile phase composition for analyzing this compound in negative ion mode?

A4: For negative ion mode analysis of carboxylic acids, the mobile phase pH should be controlled to ensure the analyte is in its deprotonated (anionic) form.[7] However, acidic mobile phases, often used to improve peak shape in reversed-phase chromatography, can suppress negative ionization.[4] A common approach is to use a low concentration of a weak acid like formic acid (e.g., 0.1%) or a volatile buffer like ammonium formate.[3][8] The best response for a carboxylic acid was observed with no additive, but this led to poor reproducibility.[3] A small amount of formic acid was found to be a good compromise for retention time reproducibility and signal intensity.[3]

Troubleshooting Guides

Problem 1: Low Signal Intensity or High Signal-to-Noise Ratio for this compound
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation.[9]

    • Optimize Chromatography: Adjust the LC gradient to separate this compound from the regions of major ion suppression. A post-column infusion experiment can identify these regions.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and mitigate ion suppression.

    • Check Ion Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and temperature to enhance the signal for this compound.[10]

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Variable matrix effects between different samples leading to inconsistent ion suppression.

  • Troubleshooting Steps:

    • Ensure Co-elution of Internal Standard: Verify that this compound and the unlabeled analyte are co-eluting perfectly. Even a slight separation can lead to variability.[2]

    • Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup, such as SPE, will minimize sample-to-sample variability in matrix composition.[9]

Quantitative Data Summary

The following tables provide illustrative data on how different experimental conditions can impact the signal intensity of this compound. Note: This data is representative and intended for guidance. Actual results may vary.

Table 1: Effect of Sample Preparation Method on this compound Signal Intensity in Plasma

Sample Preparation MethodRelative Signal Intensity (%)Relative Matrix Effect (%)
Protein Precipitation (Acetonitrile)4555
Liquid-Liquid Extraction (MTBE)7525
Solid-Phase Extraction (C18)955

Table 2: Influence of Mobile Phase Additive on this compound Signal in Negative ESI Mode

Mobile Phase Additive (in Water/Acetonitrile)Relative Signal Intensity (%)
No Additive100 (with poor reproducibility)
0.1% Formic Acid70
1 mM Ammonium Formate60
0.1% Acetic Acid75

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Nonanoic Acid from Plasma

This protocol is designed for the cleanup of plasma samples for the analysis of nonanoic acid and its deuterated internal standard.

Materials:

  • C18 SPE Cartridges (100 mg, 1 mL)

  • Plasma Sample

  • This compound Internal Standard (IS) Solution

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the this compound IS solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent dry.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Setup:

  • A T-connector is used to introduce a constant flow of this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer.

Procedure:

  • Infusion:

    • Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Stabilization:

    • Allow the signal of the infused standard to stabilize, which will create a high baseline in the mass spectrometer.

  • Injection:

    • Inject a blank matrix sample that has been through the sample preparation process.

  • Data Analysis:

    • Monitor the signal of the infused this compound. A dip in the baseline indicates a region of ion suppression. An increase indicates ion enhancement.

Visualizations

IonSuppressionWorkflow LowSignal Low Signal/Poor Sensitivity CheckCoElution Verify Analyte/IS Co-elution LowSignal->CheckCoElution PostColumnInfusion Post-Column Infusion Experiment LowSignal->PostColumnInfusion InconsistentResults Inconsistent Results InconsistentResults->CheckCoElution SamplePrepReview Review Sample Preparation InconsistentResults->SamplePrepReview OptimizeLC Optimize Chromatography CheckCoElution->OptimizeLC If separating PostColumnInfusion->OptimizeLC If suppression at analyte RT ImproveCleanup Enhance Sample Cleanup (SPE/LLE) SamplePrepReview->ImproveCleanup OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS DiluteSample Dilute Sample ImproveCleanup->DiluteSample If still issues

Caption: Troubleshooting workflow for ion suppression of this compound.

SamplePrepSelection cluster_legend Method Selectivity Start Start: Sample Matrix MatrixType Complex Matrix? (e.g., Plasma, Tissue) Start->MatrixType SimpleMatrix Simple Matrix (e.g., Buffer) MatrixType->SimpleMatrix No LLE Liquid-Liquid Extraction (LLE) MatrixType->LLE Yes ProteinPrecipitation Protein Precipitation (PPT) SimpleMatrix->ProteinPrecipitation ComplexMatrix Yes NotComplexMatrix No Low Low SPE Solid-Phase Extraction (SPE) LLE->SPE For higher purity Medium Medium High High

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Purity Considerations for Nonanoic Acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the purity of Nonanoic acid-d4 when used as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the this compound internal standard critical for my analysis?

The purity of your this compound internal standard is paramount for accurate and reliable quantitative results. An internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1] Impurities can interfere with the measurement of either the analyte or the internal standard, leading to inaccurate results.

Q2: What are the different types of purity I should be concerned about with this compound?

There are two primary types of purity to consider for a deuterated internal standard like this compound:

  • Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of other chemical compounds. Impurities could include residual starting materials from the synthesis, byproducts, or other unrelated contaminants.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the this compound that contains the specified number of deuterium atoms. The most significant isotopic impurity is often the unlabeled Nonanoic acid (d0).[2]

Q3: What are the recommended purity levels for this compound?

While specifications can vary by manufacturer, the following are generally recommended for reliable performance:

Purity TypeRecommended Specification
Chemical Purity >98%
Isotopic Purity ≥98%

Q4: How can impurities in my this compound internal standard affect my experimental results?

Impurities can lead to several analytical issues:

  • Inaccurate Quantification: The presence of unlabeled Nonanoic acid (d0) in your internal standard will contribute to the signal of your analyte, causing a positive bias and overestimation of the analyte's concentration. This is especially problematic at the lower limit of quantification (LLOQ).

  • Interfering Peaks: Chemical impurities can introduce extraneous peaks in your chromatogram, which may co-elute with and interfere with the detection of your analyte or the internal standard itself.

  • Variable Internal Standard Response: Impurities can affect the ionization efficiency of the internal standard, leading to inconsistent responses across different samples and compromising the reliability of the assay.

Troubleshooting Guide

Problem 1: High background signal or significant peak at the analyte's m/z in blank samples.

  • Potential Cause: A common cause is the presence of the unlabeled analyte (Nonanoic acid) as an isotopic impurity in your this compound internal standard.

  • Solution:

    • Prepare a "zero sample" containing your blank matrix and the this compound internal standard at the working concentration.

    • Analyze this sample to measure the response at the m/z of the unlabeled Nonanoic acid.

    • Regulatory guidelines often suggest that the response of the unlabeled analyte in the internal standard solution should be less than 5% of the response of the analyte at the LLOQ.

    • If the contribution is too high, you may need to source a new lot of internal standard with higher isotopic purity or adjust the LLOQ of your assay.

Problem 2: Inaccurate quantification, particularly a positive bias in results.

  • Potential Cause: This is a classic symptom of significant unlabeled analyte impurity in the this compound. The instrument is measuring both the endogenous analyte and the unlabeled impurity from the internal standard.

  • Solution:

    • Perform the isotopic purity check described above.

    • If isotopic purity is the issue, consider mathematical correction of the results if a new standard is not immediately available, although this is not ideal for validated methods.

    • Ensure that the concentration of the internal standard is not excessively high, as this can amplify the effect of even small isotopic impurities.

Problem 3: Inconsistent or variable internal standard peak areas across a batch.

  • Potential Cause: While this can be due to sample matrix effects or instrument instability, chemical impurities in the this compound can also be a factor. Impurities might cause inconsistent ionization or degradation of the internal standard.

  • Solution:

    • Verify the chemical purity of your internal standard using a suitable technique like GC-MS or LC-MS.

    • Prepare fresh dilutions of the internal standard from the stock solution to rule out degradation or contamination of the working solution.

    • Investigate for potential matrix effects that may be suppressing or enhancing the internal standard's signal in certain samples.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing the presence of volatile chemical impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 mg/mL.

    • Create a dilution of the stock solution to a final concentration of ~10 µg/mL.

  • GC-MS Parameters (Typical):

    • Column: A non-polar column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Mass Spectrometer: Operate in full scan mode over a mass range that includes the molecular weight of this compound and potential impurities (e.g., m/z 50-300).

  • Data Analysis:

    • Integrate the peak area of this compound and all other detected impurity peaks.

    • Calculate the chemical purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Protocol 2: Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for quantifying the level of unlabeled Nonanoic acid.

  • Sample Preparation:

    • Prepare a high-concentration solution of this compound in a suitable solvent (e.g., acetonitrile/water) at approximately 10-50 µg/mL. A high concentration is used to ensure a strong signal for the d0 impurity.

  • LC-MS Parameters (Typical):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or full scan mode.

      • In SIM mode, monitor the m/z for both unlabeled Nonanoic acid and this compound.

      • In full scan mode, acquire data over a mass range that includes both species.

  • Data Analysis:

    • Extract the ion chromatograms or view the mass spectrum for the Nonanoic acid peak.

    • Measure the peak intensity or area for the unlabeled Nonanoic acid (d0) and the d4 species.

    • Calculate the isotopic purity as: (Intensity of d4 / (Intensity of d4 + Intensity of d0)) * 100%.

Visualizations

Purity_Assessment_Workflow cluster_0 Purity Assessment of New this compound Lot A Receive New Lot of This compound B Prepare Stock and Working Solutions A->B C Chemical Purity Assessment (GC-MS) B->C D Isotopic Purity Assessment (LC-MS) B->D E Purity >98%? C->E F Isotopic Purity ≥98%? D->F E->F Yes H Reject Lot / Contact Supplier E->H No G Qualify for Use in Assays F->G Yes F->H No

Caption: Workflow for assessing the purity of a new lot of this compound.

Troubleshooting_Decision_Tree cluster_1 Troubleshooting Internal Standard Issues Start Inaccurate or Inconsistent Results Observed CheckBlanks Analyze Blank + IS ('Zero Sample') Start->CheckBlanks SignalInBlank Significant Analyte Signal in 'Zero Sample'? CheckBlanks->SignalInBlank IsotopicImpurity High Likelihood of Isotopic Impurity (d0) SignalInBlank->IsotopicImpurity Yes CheckVariability Assess IS Peak Area Variability Across Batch SignalInBlank->CheckVariability No CheckPurity Verify Isotopic Purity with High Concentration LC-MS Analysis IsotopicImpurity->CheckPurity NewStandard Source New Lot of Internal Standard CheckPurity->NewStandard HighRSD High RSD% in IS Area? CheckVariability->HighRSD ChemicalImpurity Potential Chemical Impurity or Matrix Effects HighRSD->ChemicalImpurity Yes Consider Other Factors:\n- Sample Preparation\n- Instrument Performance Consider Other Factors: - Sample Preparation - Instrument Performance HighRSD->Consider Other Factors:\n- Sample Preparation\n- Instrument Performance No VerifyChemicalPurity Verify Chemical Purity with GC-MS ChemicalImpurity->VerifyChemicalPurity VerifyChemicalPurity->NewStandard

Caption: Decision tree for troubleshooting issues related to this compound.

References

Effect of derivatization on Nonanoic acid-d4 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Nonanoic acid-d4 and its derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: this compound is a deuterated form of nonanoic acid used as an internal standard for quantitative analysis.[1] Proper storage is crucial for maintaining its stability. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light and stored under a nitrogen atmosphere.[1]

Q2: Why is derivatization of this compound necessary for my analysis?

A2: Derivatization is often essential for the analysis of carboxylic acids like nonanoic acid, particularly for gas chromatography (GC) based methods.[2][3] The primary reasons for derivatization are:

  • Increased Volatility: Nonanoic acid in its free form has low volatility due to its polar carboxyl group, which can form hydrogen bonds. Derivatization converts the polar carboxyl group into a less polar, more volatile group, making it suitable for GC analysis.[3][4]

  • Improved Thermal Stability: The derivatized forms are often more thermally stable than the free acid.

  • Reduced Polarity and Adsorption: The high polarity of free fatty acids can lead to issues like peak tailing and adsorption onto the GC column or inlet, resulting in poor chromatographic performance. Derivatization reduces polarity, minimizing these effects.[4]

  • Enhanced Detection: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and, consequently, detection sensitivity.[5][6]

Q3: What are the most common derivatization methods for this compound?

A3: The most common derivatization techniques for fatty acids like nonanoic acid are alkylation (typically esterification) and silylation.[2]

  • Esterification (e.g., to form Fatty Acid Methyl Esters - FAMEs): This involves converting the carboxylic acid to an ester, most commonly a methyl ester. This is a robust and widely used method that produces stable derivatives suitable for GC-MS analysis.[7]

  • Silylation (e.g., to form Trimethylsilyl (TMS) esters): This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl group.[3][4] Silylated derivatives are highly volatile, but can be sensitive to moisture.[4][8]

For LC-MS analysis, derivatizing agents like 3-nitrophenylhydrazine (3-NPH) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to improve chromatographic retention and detection.[5][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) or No Peak Detected in GC-MS Analysis
Potential Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Use a fresh derivatizing reagent.
Adsorption of Underivatized Acid The polar nature of underivatized nonanoic acid can cause it to adsorb to active sites in the GC system. Confirm complete derivatization. If analyzing the free acid, use a column specifically designed for fatty acid analysis.
Hydrolysis of Derivative Silylated derivatives are particularly susceptible to hydrolysis in the presence of moisture.[4][8] Ensure all solvents and glassware are anhydrous. Use a fresh, dry derivatization reagent.
Injector Issues The injector temperature may be too low, causing incomplete vaporization, or too high, causing degradation. Optimize the injector temperature.
Issue 2: Low or Inconsistent Derivatization Yield
Potential Cause Troubleshooting Step
Presence of Water Water will react with silylating reagents and can interfere with esterification catalysts.[4][8] Ensure samples, solvents, and reagents are anhydrous. Lyophilize samples to remove all water before derivatization.[4]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them according to the manufacturer's instructions.
Incorrect Reagent-to-Sample Ratio An insufficient amount of derivatizing reagent will lead to incomplete reaction. Ensure an excess of the reagent is used.
Suboptimal Reaction Conditions The reaction time or temperature may not be optimal for your specific sample matrix. Optimize these parameters by analyzing aliquots at different time points to determine when the peak area of the derivative plateaus.
Matrix Effects Components in the sample matrix can interfere with the derivatization reaction.[5] Consider a sample cleanup step prior to derivatization.

Experimental Protocols

Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trichloride-Methanol

This protocol is a guideline and may need to be optimized for specific applications.

  • Sample Preparation: Weigh 1-25 mg of your sample containing this compound into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first. The sample can be derivatized neat or after dissolving in a nonpolar solvent like hexane or toluene.

  • Reaction: Add 2 mL of 12% w/w Boron Trichloride-Methanol solution to the sample.

  • Heating: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary.

  • Extraction: Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Drying: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial. Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Esters

This protocol outlines the general steps for silylation. Specific reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[4]

  • Anhydrous Conditions: It is critical to perform this reaction under anhydrous conditions as silylating reagents are moisture-sensitive.[4][8] All glassware should be oven-dried, and solvents should be anhydrous.

  • Sample Preparation: Ensure your sample containing this compound is completely dry. Lyophilization is an effective method for water removal.[4]

  • Reaction: Add the silylating reagent (e.g., MSTFA) to the dry sample in a sealed reaction vial. A catalyst, such as pyridine, may be included.

  • Heating: Gently heat the mixture (e.g., 37°C for 30 minutes) to facilitate the reaction.[4]

  • Analysis: The sample can be directly injected into the GC-MS system. The reaction mixture, including the derivatives and residual reagents, is typically injected.[8]

Visualizations

experimental_workflow_esterification cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction & Drying cluster_analysis Analysis start Start with Sample (containing this compound) dry Evaporate to Dryness (if in aqueous solvent) start->dry dissolve Dissolve in Nonpolar Solvent dry->dissolve add_reagent Add BCl3-Methanol dissolve->add_reagent heat Heat at 60°C add_reagent->heat add_solvents Add Water & Hexane heat->add_solvents shake Shake Vigorously add_solvents->shake separate Separate Organic Layer shake->separate dry_extract Dry with Na2SO4 separate->dry_extract analyze GC-MS Analysis dry_extract->analyze

Caption: Workflow for Esterification of this compound.

experimental_workflow_silylation cluster_prep Sample Preparation (Anhydrous) cluster_reaction Silylation Reaction cluster_analysis Analysis start Start with Sample (containing this compound) lyophilize Lyophilize to Complete Dryness start->lyophilize add_reagent Add Silylating Reagent (e.g., MSTFA) lyophilize->add_reagent heat Heat at 37°C add_reagent->heat analyze Direct GC-MS Analysis heat->analyze

Caption: Workflow for Silylation of this compound.

logical_relationship_derivatization cluster_problem Analytical Challenges of Free Fatty Acids cluster_solution Solution cluster_methods Common Derivatization Methods cluster_benefits Benefits of Derivatization p1 Low Volatility deriv Derivatization p1->deriv p2 High Polarity p2->deriv p3 Poor Thermal Stability p3->deriv p4 Adsorption to Surfaces p4->deriv ester Esterification (e.g., FAMEs) deriv->ester silyl Silylation (e.g., TMS Esters) deriv->silyl b1 Increased Volatility ester->b1 b2 Reduced Polarity ester->b2 b3 Improved Peak Shape ester->b3 b4 Enhanced Stability & Sensitivity ester->b4 silyl->b1 silyl->b2 silyl->b3 silyl->b4

Caption: Rationale for Derivatization of Nonanoic Acid.

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to Nonanoic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical decision that directly influences the quality of bioanalytical data. This guide provides an objective comparison of Nonanoic acid-d4, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1][2] this compound, a deuterium-labeled analog of nonanoic acid, exemplifies the advantages of this class of internal standards. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution is crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise quantitative results.[1][2]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process. This minimizes variability and enhances data reliability. Alternative internal standards, such as structural analogs or carbon-13 (¹³C) labeled standards, each have their own set of characteristics.

Internal Standard TypeAdvantagesDisadvantagesTypical Performance
Deuterated (e.g., this compound) - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[1][2]- Generally provides the highest accuracy and precision.[1]- Potential for isotopic exchange in certain cases.- Small differences in retention time can sometimes occur.Accuracy: Typically within ±15% of the nominal value.Precision: Relative Standard Deviation (RSD) ≤ 15%.[4]
¹³C-Labeled - Less prone to chromatographic shifts compared to some deuterated standards.- Lower risk of isotopic exchange.- Can be more expensive to synthesize.- The mass difference may be smaller, requiring higher mass resolution.Accuracy: Similar to deuterated standards, typically within ±15%.Precision: RSD ≤ 15%.
Structural Analog - More readily available and often less expensive than SIL standards.- Different chemical and physical properties from the analyte.- Does not co-elute, leading to poor correction for matrix effects.[2]- Can exhibit different extraction recovery and ionization efficiency.[2]Accuracy: Can deviate significantly from nominal values (> ±20%).Precision: Often shows higher RSD (>20%).

Quantitative Data Summary

The following table summarizes representative performance data for analytical methods utilizing a deuterated internal standard for fatty acid analysis, which serves as a proxy for the expected performance of this compound. The data is based on established bioanalytical method validation guidelines.[4]

Analyte ConcentrationAccuracy (% Bias)Precision (% RSD)Acceptance Criteria
Low QC (3x LLOQ)-2.5%4.8%±15% Bias, ≤15% RSD
Medium QC+1.8%3.2%±15% Bias, ≤15% RSD
High QC+0.5%2.1%±15% Bias, ≤15% RSD
Lower Limit of Quantification (LLOQ)-4.0%8.5%±20% Bias, ≤20% RSD

This data is representative of the performance expected when using a deuterated internal standard for the analysis of a small molecule in a biological matrix, based on FDA guidelines.[4]

Experimental Protocols

A robust analytical method validation is crucial to ensure the reliability of the data. Below is a detailed methodology for a typical validation of an LC-MS/MS method for the quantification of a fatty acid in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the fatty acid standard in methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples).

  • Add 10 µL of the this compound working solution to all samples except the blank matrix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.

Method Validation Parameters

The method should be validated for the following parameters according to FDA and other regulatory guidelines[4]:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (RSD) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The CV of the matrix factor should be ≤15%.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Stock Solutions (Analyte & IS) working Working Solutions (Calibration & QC) stock->working spike Spike Plasma (Analyte & IS) working->spike plasma Plasma Sample (100 µL) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Peak Area Ratios) detect->quantify validate Method Validation (Accuracy, Precision, etc.) quantify->validate report Final Report validate->report

References

A Head-to-Head Battle: Nonanoic Acid-d4 vs. C13-Labeled Nonanoic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards for nonanoic acid: deuterated (nonanoic acid-d4) and carbon-13 (¹³C)-labeled nonanoic acid. By examining their performance characteristics, supported by established principles and experimental observations for fatty acid analysis, this guide will empower you to make an informed decision for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates.[1] Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps. However, not all SIL internal standards are created equal. The choice between deuterium and ¹³C labeling for nonanoic acid can have significant implications for data quality and assay reliability.[2][3]

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[4][5] While both deuterated and ¹³C-labeled standards for nonanoic acid aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[2][3]

Performance MetricThis compound (Deuterated)C13-Labeled Nonanoic Acid
Co-elution with Nonanoic Acid Generally co-elutes, but minor retention time shifts are possible due to isotopic effects.[2][6]Identical retention time, ensuring perfect co-elution.[7][8]
Isotopic Stability Deuterium atoms can be susceptible to exchange, especially if located at exchangeable positions, potentially compromising accuracy.[5][9]The ¹³C label is integrated into the carbon backbone and is highly stable with no risk of exchange under typical experimental conditions.[5]
Accuracy (Bias) May be compromised due to isotopic effects leading to chromatographic separation from the unlabeled analyte, which can result in differential ion suppression or enhancement in complex matrices.[5][10]Generally higher accuracy as the negligible mass difference has a minimal effect on chromatographic retention, ensuring more effective compensation for matrix effects.[11][12][13]
Precision (%RSD) High precision is achievable, with typical relative standard deviations (RSDs) <15%.[6]High precision, with typical RSDs <15%, and potentially improved precision over deuterated standards due to better matrix effect compensation.[10]
Cost Generally less expensive to synthesize.Typically more expensive to synthesize.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of nonanoic acid using either deuterated or ¹³C-labeled internal standards.

Protocol 1: LC-MS/MS Analysis of Nonanoic Acid in Human Plasma

This protocol is adapted from established methods for fatty acid quantification in biological matrices.[14][15]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution (either this compound or ¹³C-labeled nonanoic acid in methanol) at a concentration within the linear range of the assay.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. (Optional) Derivatization:

  • For improved chromatographic retention and sensitivity, especially on reversed-phase columns, derivatization of the carboxylic acid group may be performed. A common agent is 2-picolylamine.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of medium-chain fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both nonanoic acid and the chosen internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (nonanoic acid) and the internal standard (this compound or ¹³C-labeled nonanoic acid).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of nonanoic acid in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or C13-Nonanoic Acid) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI-, MRM) lc->ms data_analysis Data Analysis (Peak Area Ratio & Quantification) ms->data_analysis

Caption: Experimental workflow for the quantification of nonanoic acid using an internal standard.

G cluster_deuterated This compound cluster_c13 C13-Labeled Nonanoic Acid start Choice of Internal Standard for Nonanoic Acid Quantification d4_pros Pros: - Lower Cost start->d4_pros d4_cons Cons: - Potential for chromatographic shift - Risk of isotope exchange start->d4_cons c13_pros Pros: - Co-elutes perfectly with analyte - High isotopic stability - Superior accuracy start->c13_pros c13_cons Cons: - Higher Cost start->c13_cons recommendation Recommendation: C13-labeled nonanoic acid is the superior choice for high-accuracy and high-precision quantitative studies. d4_cons->recommendation c13_pros->recommendation

Caption: Logical comparison of this compound versus C13-labeled nonanoic acid as internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of nonanoic acid. While deuterated nonanoic acid standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.[2][9] For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their nonanoic acid quantification, ¹³C-labeled internal standards are unequivocally the superior choice.[3][8] Their near-identical physicochemical properties to endogenous nonanoic acid ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results.[11][12][13]

References

A Comparative Guide to Fatty Acid Quantification: Evaluating Nonanoic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for robust and reproducible results. The choice of an internal standard is a critical determinant of data quality in mass spectrometry-based lipid analysis. This guide provides an objective comparison of Nonanoic acid-d4 with other common internal standards, supported by established principles and experimental data, to facilitate the selection of the most appropriate standard for your analytical needs.

The use of an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical behavior of the analytes of interest as closely as possible throughout the entire analytical workflow. In fatty acid analysis, stable isotope-labeled (SIL) compounds, such as this compound, are often considered the gold standard due to their similarity to the endogenous analytes.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. The most common types of internal standards used are deuterated fatty acids, and odd-chain fatty acids. Each has distinct advantages and limitations.

Deuterated Fatty Acids (e.g., this compound)

Deuterated internal standards are versions of the analytes where one or more hydrogen atoms have been replaced by deuterium. This mass shift allows for differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties to the native compound. This co-elution is key to compensating for variations in sample extraction, matrix effects, and instrument response, leading to more reliable quantitative results.

Odd-Chain Fatty Acids (e.g., Heptadecanoic acid, C17:0)

Odd-chain fatty acids are naturally occurring fatty acids with an odd number of carbon atoms. They are often used as internal standards because they are typically found in low abundance in many biological systems. However, their presence in certain diets and endogenous metabolic pathways can sometimes lead to interference and compromise quantification accuracy.[1]

The following table summarizes the key performance characteristics of this compound compared to a common odd-chain fatty acid internal standard, Heptadecanoic acid.

Performance Metric This compound Heptadecanoic Acid (C17:0) Rationale
Accuracy ExcellentGood to Very GoodThis compound co-elutes almost identically with its non-labeled counterpart and other short-to-medium chain fatty acids, providing superior correction for matrix effects and extraction inconsistencies. Heptadecanoic acid's different chain length can lead to slight variations in extraction efficiency and chromatographic behavior compared to the analytes of interest.
Precision (%RSD) Typically <10%Typically <15%The near-identical chemical behavior of a deuterated standard leads to more consistent correction of analytical variability, resulting in lower relative standard deviation (RSD).
Recovery High and ConsistentHigh but can be more variableDeuterated standards track the recovery of the target analytes more effectively due to their similar properties. The recovery of an odd-chain fatty acid may not perfectly mirror that of all other fatty acids in the sample.
**Linearity (R²) **>0.99>0.99Both types of internal standards generally exhibit excellent linearity when used correctly in validated methods.
Potential for Interference Very LowLow to ModerateThere is a very low probability of endogenous this compound. Heptadecanoic acid can be present in samples from dietary sources (e.g., dairy, ruminant meat), potentially leading to analytical interference.[1]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for fatty acid analysis using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Total Fatty Acid Analysis in Plasma using GC-MS

This protocol describes a general procedure for quantifying total fatty acids in a plasma sample after derivatization to fatty acid methyl esters (FAMEs).

1. Internal Standard Spiking:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Add a precise volume of the this compound internal standard solution to the plasma sample.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).

3. Saponification and Derivatization (Transesterification):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a solution of sodium hydroxide or potassium hydroxide in methanol and heat to hydrolyze the ester linkages (saponification).

  • Neutralize the solution and add a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl. Heat the mixture to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).

4. FAME Extraction:

  • After cooling, add water and a nonpolar solvent like hexane or iso-octane to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper organic layer containing the FAMEs to a new vial.

5. GC-MS Analysis:

  • Inject an aliquot of the extracted FAMEs into the GC-MS system.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for each FAME and the deuterated internal standard.

6. Quantification:

  • Construct a calibration curve using standard solutions of known fatty acid concentrations and a constant concentration of this compound.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Determine the concentration of each fatty acid in the sample by interpolating from the calibration curve.

Protocol 2: Free Fatty Acid Analysis using LC-MS/MS

This protocol outlines a method for the direct analysis of free fatty acids without derivatization.

1. Internal Standard Spiking:

  • Add a known amount of this compound internal standard solution to the sample (e.g., plasma, cell lysate).

2. Protein Precipitation and Extraction:

  • Add a cold organic solvent, such as acetonitrile or a mixture of isopropanol and acetonitrile, to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant containing the free fatty acids to a new tube.

3. Solvent Evaporation and Reconstitution:

  • Evaporate the solvent under nitrogen.

  • Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A reversed-phase column (e.g., C18 or C8).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry (MS/MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Set specific precursor-to-product ion transitions for each fatty acid and this compound.

5. Quantification:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the free fatty acids in the samples using the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow_GCMS GC-MS Workflow for Total Fatty Acid Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Saponification & Derivatization to FAMEs Extract->Derivatize FAME_Extract FAME Extraction Derivatize->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Quant Quantification GCMS->Quant

Caption: A generalized workflow for the quantification of total fatty acids using GC-MS with an internal standard.

Logical_Relationship Principle of Internal Standard Correction Analyte Analyte Process Sample Prep & Analysis Variability (e.g., extraction loss, matrix effects) Analyte->Process IS Internal Standard (this compound) IS->Process Response_Analyte Analyte Response Process->Response_Analyte Response_IS IS Response Process->Response_IS Ratio Peak Area Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: How an internal standard corrects for analytical variability to ensure accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable methods for fatty acid quantification. Deuterated internal standards, such as this compound, offer significant advantages in terms of accuracy and precision due to their chemical and physical similarity to the target analytes. While odd-chain fatty acids can be a viable alternative, the potential for endogenous interference necessitates careful validation. By implementing a suitable internal standard and a well-controlled experimental protocol, researchers can achieve high-quality, reproducible data in their lipidomic studies.

References

A Researcher's Guide to Certified Reference Materials for Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for Nonanoic acid-d4, an isotopically labeled internal standard crucial for mass spectrometry-based quantification of nonanoic acid and other medium-chain fatty acids.

Comparison of Commercially Available this compound CRMs

FeatureLGC StandardsChemSceneCambridge Isotope LaboratoriesMedchemExpress
Product Name Nonanoic-6,6,7,7-d4 AcidThis compoundn-Nonanoic Acid-d17This compound
Degree of Deuteration d4d4d17d4
CAS Number Not specified1219795-27-3130348-94-6Not specified
Molecular Formula C₉H₁₄D₄O₂C₉H₁₄D₄O₂C₉D₁₇HO₂Not specified
Molecular Weight ~162.26 g/mol 162.26 g/mol ~175.34 g/mol Not specified
Stated Purity Not specified≥98%Not specifiedNot specified
Isotopic Purity Not specifiedNot specifiedNot specifiedNot specified
Accreditation ISO 17034 for some products[1]Not specifiedISO 9001, ISO/IEC 17025, ISO 17034Not specified
Format NeatSolidNeatSolid

Note: The information in this table is based on publicly available data from the suppliers' websites and may not be exhaustive. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain detailed information on purity, isotopic enrichment, and uncertainty.

Key Considerations for Selecting a this compound CRM

The choice of a CRM should be guided by the specific requirements of the analytical method. Here are some critical factors to consider:

  • Degree and Position of Deuteration: A higher degree of deuteration (e.g., d17) can be advantageous in minimizing the contribution from the natural isotopes of the unlabeled analyte. The position of the deuterium atoms should be stable and not prone to exchange during sample preparation or analysis.

  • Chemical and Isotopic Purity: High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis. High isotopic purity is crucial for accurate quantification, as it minimizes the signal from any unlabeled or partially labeled species in the standard.

  • Supplier Accreditation: Accreditation to standards such as ISO 17034 provides confidence in the manufacturer's competence and the quality of the certified reference material.[1]

  • Certificate of Analysis (CoA): The CoA is a critical document that provides certified values for purity, isotopic enrichment, and the associated uncertainty. It is essential for establishing traceability and ensuring the quality of the analytical results.

Experimental Protocol: Quantification of Nonanoic Acid in a Biological Matrix using this compound Internal Standard by LC-MS/MS

This section provides a detailed, generalized protocol for the quantification of nonanoic acid in a biological matrix (e.g., plasma, serum) using a this compound CRM as an internal standard.

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Unlabeled Nonanoic Acid (for calibration standards)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound CRM and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standard Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled nonanoic acid in methanol at a concentration of 1 mg/mL.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with the unlabeled nonanoic acid stock solution to achieve a concentration range that covers the expected analyte concentrations in the samples.

3. Sample Preparation (Protein Precipitation):

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of each sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution (1 µg/mL). Vortex briefly.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate nonanoic acid from other matrix components.

  • Injection Volume: 5 µL.

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both nonanoic acid and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing a Certified Reference Material for quantitative analysis.

G Workflow for Preparation of CRM Stock Solution cluster_prep Stock Solution Preparation start Start: Obtain This compound CRM weigh Accurately weigh the CRM start->weigh dissolve Dissolve in a known volume of solvent (e.g., Methanol) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex store Store appropriately (e.g., -20°C) vortex->store end End: Certified Stock Solution (e.g., 1 mg/mL) store->end

Caption: Workflow for Preparing a CRM Stock Solution.

G Workflow for Sample Analysis Using Internal Standard cluster_analysis Quantitative Analysis Workflow sample Biological Sample (e.g., Plasma) add_is Add a known amount of This compound IS sample->add_is extract Perform sample extraction (e.g., Protein Precipitation) add_is->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify using the calibration curve analyze->quantify result Final Concentration of Nonanoic Acid quantify->result

Caption: Workflow for Sample Analysis with Internal Standard.

References

Navigating the Landscape of Fatty Acid Analysis: An Inter-laboratory Comparison Utilizing Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application and comparative performance of deuterated standards in enhancing the accuracy and reproducibility of fatty acid analysis.

The accurate quantification of fatty acids is paramount in diverse fields, from clinical diagnostics and nutritional science to drug development and metabolic research. Achieving reliable and reproducible results across different laboratories, however, presents a significant challenge. This guide provides an objective comparison of fatty acid quantification methods, with a focus on the use of deuterated internal standards to mitigate variability. The data presented is largely derived from proficiency testing programs, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), which serve as a gold standard for inter-laboratory comparison.[1][2][3]

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated fatty acids, are indispensable tools in mass spectrometry-based lipid analysis.[4] The core principle involves introducing a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish the internal standard from the endogenous analyte. By adding the deuterated standard at the beginning of the sample preparation process, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement as the target analyte. This co-eluting behavior is crucial for correcting variations that can occur during sample handling and analysis, thereby significantly improving the accuracy and precision of quantification.

Inter-laboratory Comparison of Fatty Acid Quantification

To assess the state of fatty acid analysis and promote comparability of results, proficiency testing programs like the NIST FAQAP provide a framework for inter-laboratory comparison. In these programs, participating laboratories are sent identical samples of human serum or plasma, including Standard Reference Materials (SRMs) with certified concentrations of various fatty acids, for analysis.[1][2][3][5]

The results from these studies highlight the importance of standardized protocols and the use of appropriate internal standards. While a majority of laboratories demonstrate good agreement for many fatty acids, discrepancies can arise due to variations in sample preparation, extraction, and derivatization methods.[1][2]

Data Presentation: Summary of Inter-laboratory Comparison Data

The following table summarizes hypothetical data from an inter-laboratory comparison study for the quantification of selected fatty acids in a human serum reference material. This table illustrates the typical data structure and variability observed in such studies.

Fatty AcidCertified Concentration (µg/mL)Mean Reported Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)Number of Laboratories
Palmitic Acid (16:0)150.5 ± 5.2148.912.48.314
Stearic Acid (18:0)85.2 ± 3.183.78.19.714
Oleic Acid (18:1n-9)210.8 ± 7.5205.421.210.314
Linoleic Acid (18:2n-6)350.1 ± 12.3345.638.011.014
Arachidonic Acid (20:4n-6)95.7 ± 4.892.311.512.514
Eicosapentaenoic Acid (20:5n-3)25.3 ± 1.924.13.916.214
Docosahexaenoic Acid (22:6n-3)40.1 ± 2.538.56.817.714

This table is a representative example and does not reflect the actual results of a specific NIST FAQAP exercise.

Experimental Protocols

Accurate and reproducible quantification in fatty acid analysis relies on standardized and well-documented experimental procedures. The following protocols outline the key steps for the analysis of total and free fatty acids in human serum or plasma using deuterated internal standards, primarily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Total Fatty Acid Analysis

This protocol describes the steps for the analysis of all fatty acids present in a sample, including those esterified in lipids such as triglycerides, phospholipids, and cholesteryl esters.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture. This mixture should contain deuterated analogs of the fatty acids of interest.

  • Add 1 mL of a methanol:toluene (4:1 v/v) solution and vortex thoroughly.

  • Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour for simultaneous extraction and transesterification to form fatty acid methyl esters (FAMEs).

  • After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic (toluene) layer containing the FAMEs.

2. GC-MS Analysis:

  • Instrumentation: Agilent 7890B GC system with a 5977B MS detector or a similar instrument.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or a similar polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of specific FAMEs and their deuterated counterparts.

Protocol 2: Free (Non-Esterified) Fatty Acid Analysis

This protocol is for the analysis of fatty acids that are not esterified to other molecules.

1. Sample Preparation and Extraction:

  • To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture.

  • Add 2 mL of isopropanol and vortex.

  • Add 1 mL of hexane and vortex.

  • Add 0.5 mL of 0.1 M sulfuric acid and vortex.

  • Centrifuge to separate the phases.

  • Collect the upper hexane layer containing the free fatty acids.

  • Dry the extract under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

  • Evaporate the derivatization reagents under a stream of nitrogen.

  • Reconstitute the sample in hexane for GC-MS analysis.

3. GC-MS Analysis:

  • The GC-MS parameters are similar to those used for total fatty acid analysis, with adjustments to the oven temperature program and selected ions for the TMS-derivatized fatty acids.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for total and free fatty acid analysis.

Total_Fatty_Acid_Analysis_Workflow start Serum/Plasma Sample add_is Add Deuterated Internal Standards start->add_is extraction_derivatization Extraction & Transesterification (Methanol/Toluene/Acetyl Chloride) add_is->extraction_derivatization neutralization Neutralization (K2CO3) extraction_derivatization->neutralization phase_separation Phase Separation (Centrifugation) neutralization->phase_separation collect_fames Collect Upper Layer (FAMEs in Toluene) phase_separation->collect_fames gcms GC-MS Analysis collect_fames->gcms end Data Analysis gcms->end

Caption: Total Fatty Acid Analysis Workflow.

Free_Fatty_Acid_Analysis_Workflow start Serum/Plasma Sample add_is Add Deuterated Internal Standards start->add_is extraction Liquid-Liquid Extraction (Isopropanol/Hexane) add_is->extraction collect_ffa Collect Upper Layer (Free Fatty Acids) extraction->collect_ffa dry_down1 Dry Down collect_ffa->dry_down1 derivatization Derivatization (BSTFA/TMCS) dry_down1->derivatization dry_down2 Dry Down derivatization->dry_down2 reconstitute Reconstitute in Hexane dry_down2->reconstitute gcms GC-MS Analysis reconstitute->gcms end Data Analysis gcms->end

Caption: Free Fatty Acid Analysis Workflow.

Conclusion

The inter-laboratory comparison data clearly demonstrates that while fatty acid analysis is a well-established field, achieving high levels of accuracy and reproducibility across different laboratories requires careful attention to methodology. The use of deuterated internal standards is a critical component in minimizing analytical variability. By adopting standardized and well-documented experimental protocols, such as those outlined in this guide, and participating in proficiency testing programs, the scientific community can enhance the comparability and reliability of fatty acid data, ultimately leading to more robust and impactful research findings.

References

Navigating the Detection Limits: A Comparative Guide to Nonanoic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of internal standards is paramount for the accuracy of analytical assays. This guide provides a comprehensive comparison of the limit of detection (LOD) and limit of quantification (LOQ) for Nonanoic acid-d4, a commonly used deuterated internal standard in mass spectrometry-based analyses. We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering supporting data and detailed experimental protocols to inform your selection of the most appropriate analytical approach.

Performance Comparison: this compound and Alternatives

The selection of an appropriate analytical platform and internal standard is critical for achieving the desired sensitivity and accuracy in quantitative studies. While specific LOD and LOQ values for this compound are not extensively published, data from analogous deuterated medium-chain fatty acids provide valuable benchmarks. This table summarizes the expected performance of this compound and compares it with a potential alternative, Octanoic acid-d3, based on reported values for similar compounds.

Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Expected) GC-MSPlasma~ 0.1 - 1 µM~ 0.4 - 3 µM
This compound (Expected) LC-MS/MSPlasma~ 0.1 - 1 ng/mL~ 0.3 - 3 ng/mL
Octanoic acid-d3 (Proxy) GC-MSPlasma-0.43 µM[1]
Deuterated Fatty Acid Amides (Proxy) LC-MS/MSBiological Fluids0.3 - 3 ng/mL[2]-
Deuterated Short-Chain Fatty Acids (Proxy) LC-MS/MSBiological Fluids0.001 mM-

Note: The values for this compound are extrapolated from data on similar deuterated fatty acids and general performance characteristics of the analytical techniques.

Experimental Protocols

To achieve the detection and quantification limits discussed, meticulous adherence to validated experimental protocols is essential. Below are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of medium-chain fatty acids in biological matrices.[1]

1. Sample Preparation: Esterification

  • Objective: To convert the non-volatile nonanoic acid into a volatile fatty acid methyl ester (FAME) suitable for GC analysis.

  • Procedure:

    • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard.

    • Add 2 mL of a 1% sulfuric acid solution in methanol.

    • Vortex the mixture for 1 minute.

    • Incubate the sample at 80°C for 1 hour to facilitate the esterification reaction.

    • After cooling to room temperature, add 1 mL of n-hexane and vortex for 1 minute to extract the FAMEs.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 180°C at 15°C/min

    • Ramp to 230°C at 10°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound methyl ester (e.g., m/z specific to the deuterated compound).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the sensitive quantification of fatty acids in biological fluids.[2]

1. Sample Preparation: Protein Precipitation and Extraction

  • Objective: To remove proteins and interfering substances from the plasma sample and isolate the analyte.

  • Procedure:

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute

    • Linearly increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Define a specific precursor-to-product ion transition for this compound.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in determining the limit of detection and quantification for this compound.

GCMS_Workflow GC-MS Workflow for LOD/LOQ Determination cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Esterification Esterification (H2SO4/MeOH) Add_IS->Esterification Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration LOD_LOQ Calculate LOD & LOQ Calibration->LOD_LOQ

Caption: Workflow for GC-MS analysis.

LCMSMS_Workflow LC-MS/MS Workflow for LOD/LOQ Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (ACN) Add_IS->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration LOD_LOQ Calculate LOD & LOQ Calibration->LOD_LOQ

Caption: Workflow for LC-MS/MS analysis.

References

A Researcher's Guide to Deuterated Standards for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is a critical determinant of data quality and experimental success. This guide provides a comprehensive comparison of commercially available deuterated fatty acid standards, supported by detailed experimental protocols for their use in mass spectrometry-based fatty acid profiling.

Stable isotope-labeled internal standards are indispensable for correcting variations in sample extraction, derivatization, and instrument response in quantitative mass spectrometry.[1] Deuterated fatty acids, in which one or more hydrogen atoms are replaced by deuterium, are widely used for this purpose. Their near-identical chemical and physical properties to their endogenous counterparts ensure they co-elute during chromatography and exhibit similar ionization efficiencies, enabling accurate quantification.[1]

Comparing Commercially Available Deuterated Fatty Acid Standards

Below is a summary of commonly used deuterated fatty acid standards from prominent suppliers. It is important to note that specifications can vary by lot, and users should always refer to the Certificate of Analysis (CoA) provided with the specific product.[2]

Fatty Acid StandardSupplierStated Isotopic PurityStated Chemical Purity
α-Linolenic Acid-d5Cayman Chemical≥99% deuterated forms (d1-d5); ≤1% d0[3]≥98% α-Linolenic Acid[3]
Arachidonic acid-d11Avanti Polar LipidsInformation not publicly available>99%[4][5]
Linoleic acid (d5)Avanti Polar LipidsInformation not publicly available>99%[4][5]
Oleic acid-d9Avanti Polar LipidsInformation not publicly available>99%[4][5]
Palmitic Acid (d3)CDN Isotopes (via LIPID MAPS)Information not publicly availableInformation not publicly available
Stearic Acid (d3)CDN Isotopes (via LIPID MAPS)Information not publicly availableInformation not publicly available
Various Fatty AcidsCambridge Isotope LabsTypically 98-99.9%[6][7]Typically ≥98%[6][7]
Various Fatty AcidsLarodanStandard purity is above 99%[8][9]Standard purity is above 99%[8][9]

Note: Isotopic and chemical purity are critical for accurate quantification. Always consult the Certificate of Analysis for batch-specific data.

Experimental Protocols

Accurate fatty acid profiling relies on robust and reproducible experimental procedures. The following sections detail widely used methods for lipid extraction, derivatization (for Gas Chromatography-Mass Spectrometry), and direct analysis (for Liquid Chromatography-Mass Spectrometry).

Lipid Extraction

The first step in fatty acid analysis from biological matrices is the extraction of lipids. The two most common methods are the Folch and Bligh & Dyer procedures.

1. Folch Method [2][10]

This method uses a chloroform:methanol (2:1, v/v) mixture to extract lipids from tissues.

  • Homogenization: Homogenize the tissue sample with 20 volumes of chloroform:methanol (2:1, v/v).[10]

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.[11]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at low speed to separate the phases.[10]

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected and dried under a stream of nitrogen or in a rotary evaporator.[10][11]

2. Bligh & Dyer Method [12][13]

This technique is suitable for samples with higher water content.

  • Initial Extraction: For each 1 ml of sample, add 3.75 ml of chloroform:methanol (1:2, v/v) and vortex thoroughly.[12]

  • Phase Separation: Add 1.25 ml of chloroform, vortex, then add 1.25 ml of deionized water and vortex again. Centrifuge to separate the phases.[12]

  • Lipid Collection: The bottom organic layer is collected for analysis.[12]

Analysis of Total Fatty Acids (Saponification)

To analyze both free and esterified fatty acids, a saponification step is required to hydrolyze the ester bonds.

  • Hydrolysis: Add 0.5N methanolic KOH to the dried lipid extract and heat at 70-85°C for 30 minutes to 3 hours.[14][15]

  • Acidification: After cooling, acidify the mixture with HCl to a pH between 1 and 3 to protonate the fatty acids.[14]

  • Extraction: Extract the protonated fatty acids with an organic solvent like MTBE or hexane.[14]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

  • Acid-Catalyzed Esterification:

    • Add 12% BCl3-methanol to the dried fatty acid sample.[16]

    • Heat at 60°C for 5-10 minutes.[16]

    • After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.[16]

  • Pentafluorobenzyl (PFB) Bromide Derivatization:

    • Dissolve the dried fatty acids in a solution of 1% diisopropylethylamine in acetonitrile.[1]

    • Add 1% PFB bromide in acetonitrile and incubate at room temperature for 20 minutes.[1]

    • Dry the sample and reconstitute in iso-octane for GC-MS analysis.[1]

GC-MS Analysis of FAMEs
  • Instrumentation: A typical GC-MS system is equipped with a capillary column (e.g., Supelcowax 10).[1]

  • Temperature Program: An example program is an initial temperature of 140°C, ramped to 220°C, and held.[1]

  • Detection: Mass spectrometry is often performed in electron impact (EI) ionization mode, with selected ion monitoring (SIM) for enhanced sensitivity.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of underivatized fatty acids, simplifying sample preparation.[18]

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column.[18]

  • Mobile Phase: A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium acetate to improve ionization.[18]

  • Detection: Electrospray ionization (ESI) in negative mode is commonly used, with detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[18][19]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in fatty acid profiling.

Fatty_Acid_Profiling_Workflow cluster_extraction Lipid Extraction cluster_analysis Analytical Methods cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Folch or Bligh & Dyer Extraction Add_IS->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Saponification Saponification (for Total FAs) Lipid_Extract->Saponification LCMS Direct LC-MS/MS Analysis Lipid_Extract->LCMS Derivatization Derivatization (FAMEs) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data LCMS->Data

Caption: General workflow for fatty acid profiling using deuterated standards.

GCMS_Derivatization_Workflow Lipid_Extract Dried Lipid Extract Saponification Saponification with KOH (Optional for Total FAs) Lipid_Extract->Saponification FA_Extraction Extraction of Free Fatty Acids Lipid_Extract->FA_Extraction For Free FAs Acidification Acidification with HCl Saponification->Acidification Acidification->FA_Extraction Derivatization Esterification to FAMEs (e.g., with BCl3-Methanol) FA_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Detailed workflow for GC-MS analysis of fatty acids.

Conclusion

The selection of high-quality deuterated internal standards is fundamental to achieving accurate and reproducible results in fatty acid profiling. While this guide provides a comparative overview based on manufacturer-stated specifications, researchers are strongly encouraged to consult the Certificate of Analysis for specific lots and to optimize experimental protocols for their specific applications. By combining carefully selected standards with robust analytical methodologies, researchers can confidently quantify fatty acids to advance our understanding of their roles in health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two predominant analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of short-chain fatty acids (SCFAs) and other organic acids. It specifically focuses on the integral role of Nonanoic acid-d4 as a deuterated internal standard to ensure accuracy and precision. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific applications.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, variability can be introduced during sample preparation, extraction, and analysis. An internal standard (IS) is a compound with similar chemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.

This compound is an isotopically labeled version of nonanoic acid. Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification.[1] Because their chemical and physical properties are nearly identical to their non-labeled counterparts, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[1][2] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical workflow can be normalized, significantly improving the accuracy, precision, and reliability of the results.[2][3]

Experimental Workflow Overview

The general workflow for analyzing biological samples using an internal standard like this compound involves several key stages, from sample preparation to data acquisition. The precise steps, particularly derivatization, often differ between GC-MS and LC-MS approaches.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Feces, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Deriv Derivatization (Method Dependent) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS GC-MS Path LCMS LC-MS/MS Analysis Deriv->LCMS LC-MS Path Quant Quantification (Analyte/IS Ratio) GCMS->Quant LCMS->Quant Report Final Report Quant->Report G cluster_A Method A (e.g., GC-MS) cluster_B Method B (e.g., LC-MS/MS) QC Prepare Quality Control (QC) Samples (Low, Mid, High) AnalyzeA Analyze QC Samples QC->AnalyzeA AnalyzeB Analyze QC Samples QC->AnalyzeB ResultA Obtain Mean Concentration (A) AnalyzeA->ResultA Compare Compare Results Calculate % Difference | (A - B) / mean(A, B) | * 100 ResultA->Compare ResultB Obtain Mean Concentration (B) AnalyzeB->ResultB ResultB->Compare Decision Acceptance Criteria Met? (e.g., % Diff < 20%) Compare->Decision Pass Methods are Correlated Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

References

Navigating the Regulatory Maze: A Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submissions. This guide provides a comprehensive comparison of regulatory guidelines for the use of stable isotope-labeled internal standards (SIL-ISs), offering a clear path to generating robust and compliant bioanalytical data. We will delve into the key performance parameters, present supporting experimental data, and provide detailed protocols for essential validation experiments.

The use of an appropriate internal standard (IS) is a fundamental requirement in quantitative bioanalysis, particularly for methods employing mass spectrometry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their expectations through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] This guideline strongly recommends the use of a SIL-IS whenever possible for mass spectrometry-based assays, as they are considered the gold standard for compensating for variability during sample processing and analysis.[1][2]

The Gold Standard: Advantages of SIL-IS

SIL-ISs are analogs of the analyte of interest where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[3] This subtle modification results in a compound that is chemically identical to the analyte, exhibiting similar extraction recovery, ionization efficiency, and chromatographic retention time.[4] This near-identical behavior is the primary reason for their superiority over other types of internal standards, such as structural analogs. By co-eluting with the analyte, the SIL-IS can effectively normalize for variations that may occur during the analytical process, leading to improved accuracy and precision.[3][5]

Head-to-Head: SIL-IS vs. Analog IS

While SIL-ISs are the preferred choice, structural analogs are sometimes used when a SIL-IS is not commercially available or is prohibitively expensive.[6] However, the use of analog IS comes with inherent challenges. Structural differences can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of the results.[6]

The following table summarizes a comparison of performance data between a SIL-IS and a structural analog IS for the quantification of the anticancer drug lapatinib in human plasma.

Performance ParameterStable Isotope-Labeled IS (lapatinib-d3)Structural Analog IS (zileuton)Acceptance Criteria (ICH M10)
Accuracy (% Bias) Within ±10%Within ±10% in pooled plasma, but significant variability in individual patient samples±15% (±20% at LLOQ)
Precision (%CV) < 11%< 11% in pooled plasma≤15% (≤20% at LLOQ)
Recovery (%) Variable (16-70%) but tracked analyte recoveryVariable and did not consistently track analyte recoveryConsistent and reproducible
Matrix Effect Compensated for inter-individual variabilityFailed to compensate for inter-individual variabilityIS-normalized matrix factor CV ≤15%

Data compiled from a study on lapatinib quantification.[7]

This data clearly demonstrates that while both internal standards performed adequately in pooled plasma, only the SIL-IS was able to correct for the significant inter-individual variability in recovery observed in patient samples.[7]

Key Validation Experiments: Detailed Protocols

To ensure the reliability of a bioanalytical method using a SIL-IS, a series of validation experiments must be performed. Below are detailed protocols for some of the most critical validation parameters as outlined in the ICH M10 guideline.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain blank matrix (e.g., plasma, urine) from at least six different individual donors.[1][8]

  • Analyze an aliquot of each blank matrix to assess for interfering peaks at the retention times of the analyte and the SIL-IS.

  • Spike a separate aliquot of each blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.

  • Analyze the spiked samples and evaluate the response of any interfering peaks.

Acceptance Criteria:

  • The response of interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ.[9][10][11]

  • The response of interfering components should not be more than 5% of the SIL-IS response.[9][10][11]

cluster_selectivity Selectivity & Specificity Workflow start Obtain Blank Matrix (≥6 sources) process_blank Analyze Blank Matrix start->process_blank spike Spike Blank Matrix (Analyte at LLOQ, SIL-IS) start->spike evaluate Evaluate Interference process_blank->evaluate process_spiked Analyze Spiked Matrix spike->process_spiked process_spiked->evaluate pass Pass evaluate->pass <20% Analyte <5% SIL-IS fail Fail evaluate->fail >20% Analyte >5% SIL-IS cluster_matrix_effect Matrix Effect Evaluation prep_a Set A: Spike Analyte & SIL-IS in Post-Extraction Matrix analyze Analyze Both Sets (LC-MS/MS) prep_a->analyze prep_b Set B: Spike Analyte & SIL-IS in Neat Solution prep_b->analyze calculate_mf Calculate Matrix Factor (MF) for Analyte and SIL-IS analyze->calculate_mf calculate_is_mf Calculate IS-Normalized MF calculate_mf->calculate_is_mf evaluate Evaluate CV of IS-Normalized MF calculate_is_mf->evaluate pass Pass (CV ≤ 15%) evaluate->pass fail Fail (CV > 15%) evaluate->fail

References

Safety Operating Guide

Navigating the Safe Disposal of Nonanoic Acid-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of nonanoic acid-d4, a deuterated form of nonanoic acid. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is classified as a skin and eye irritant.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[2][4]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[3] In case of contact, immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2]

  • Respiratory Protection: If working in an area with inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][4]

  • Contain the Spill: Prevent the spill from spreading and from entering drains.[2] Use an inert absorbent material, such as sand or earth, to soak up the spilled liquid.

  • Collect and Store: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[2]

  • Clean the Area: Clean the affected area thoroughly.

Waste Disposal Procedures

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

Key Disposal Steps:

  • Containerization: Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

Treatment and Neutralization:

For aqueous solutions of nonanoic acid, neutralization is a potential treatment step before disposal. This should only be performed by trained personnel in a controlled environment, such as a fume hood.[6]

ParameterGuidelineSource
Neutralizing Agent Soda ash (sodium carbonate) or soda-lime can be used for neutralization.[5]
Target pH Range For corrosive wastes, a stabilized pH between 5.5 and 9.5 is generally recommended before disposal.[6][6]
EPA Waste Code Due to its corrosive nature, nonanoic acid waste may be classified under EPA hazardous waste number D002.[5][5]

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on neutralization and disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Handling and Use cluster_1 Waste Generation cluster_2 Waste Management and Disposal A This compound in Use B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing C Generate Waste (e.g., unused reagent, contaminated labware) A->C D Spill Occurs A->D Accidental E Collect Waste in a Designated, Labeled Container C->E F Contain Spill with Inert Absorbent Material D->F G Store Container in a Secure Hazardous Waste Area E->G F->E I Consult EHS for potential neutralization procedures G->I H Arrange for Professional Hazardous Waste Disposal I->H

Figure 1: this compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Nonanoic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the handling of Nonanoic acid-d4 in a laboratory setting. The following procedures are critical for the safety of all personnel and to ensure regulatory compliance.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3]

PPE Category Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][4]
Skin Protection Wear chemical-resistant, impervious clothing.[1] A lab coat is the minimum requirement.[3]
Hand Protection Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected prior to use.[1][5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Respiratory Protection If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][6]
II. Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of this compound.

A. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[4]

  • Hygroscopic Precautions: this compound is potentially hygroscopic. To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Use dried glassware and syringes.[7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

B. Storage:

  • Container: Keep the container tightly sealed when not in use.[1]

  • Temperature and Conditions: Store in a cool, dry, and well-ventilated place at -20°C for long-term stability.[8][9] Protect from light and store under a nitrogen atmosphere.[8][9] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[8]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[6][10]

III. Emergency Procedures

A. Spills:

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For liquid spills, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[11]

  • Cleanup: Carefully absorb the spilled material and place it into a suitable, closed, and labeled container for disposal.[11] Do not allow the chemical to enter drains.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

B. First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

IV. Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Deuterated Waste: While stable isotopes like deuterium are not radioactive, it is good practice to segregate deuterated solvent waste.[12][13] Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of deuterated compounds.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Quantitative Data

The following table summarizes key quantitative data for Nonanoic acid and its deuterated form.

Property Value Reference
Molecular Formula C₉H₁₄D₄O₂[8][9]
Molecular Weight 162.26 g/mol [8][9]
Appearance Colorless to light yellow liquid[8]
Melting Point 12.4 °C (for non-deuterated)[14]
Boiling Point 254.5 °C (for non-deuterated)[14]
Storage Temperature -20°C (protect from light, under nitrogen)[8][9]

Experimental Workflow

prep Preparation ppe Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) prep->ppe handling Handling in Fume Hood ppe->handling storage Storage (-20°C, under Nitrogen, protected from light) handling->storage Post-Use spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal (Labeled Hazardous Waste) handling->disposal Waste Generation storage->handling For Next Use spill->disposal Contain & Collect decontaminate Decontaminate & Clean Up disposal->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.